Senazodan hydrochloride
説明
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQCKFLLTCINSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913328 | |
| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98326-33-1 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-[4-(4-pyridinylamino)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98326-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senazodan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098326331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SENAZODAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQJ5MIM3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Senazodan Hydrochloride: A Technical Deep-Dive into its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senazodan hydrochloride (formerly MCI-154) is a novel cardiotonic agent that enhances myocardial contractility through a dual mechanism of action: selective inhibition of phosphodiesterase III (PDE III) and sensitization of the contractile machinery to calcium (Ca²⁺). This technical guide provides a comprehensive overview of the core mechanisms of senazodan, presenting key quantitative data, detailed experimental protocols for foundational studies, and visual representations of its signaling pathways and experimental workflows. Senazodan's unique pharmacological profile, combining positive inotropic and vasodilatory effects, has been the subject of significant preclinical investigation. While its clinical development for acute heart failure was discontinued in Phase II, a thorough understanding of its molecular interactions remains valuable for the development of next-generation cardiotonic agents.
Core Mechanism of Action
This compound exerts its cardiotonic effects through two primary, synergistic pathways:
-
Phosphodiesterase III (PDE III) Inhibition: Senazodan selectively inhibits the PDE III isozyme, which is predominantly found in cardiac and vascular smooth muscle. This inhibition leads to a decrease in the hydrolysis of cyclic adenosine monophosphate (cAMP), resulting in elevated intracellular cAMP levels. In the heart, increased cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac muscle contraction and relaxation. This leads to an increase in intracellular calcium concentration and enhanced contractility. In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation.
-
Calcium Sensitization: Independent of its effects on cAMP, senazodan directly enhances the sensitivity of the myofilaments to Ca²⁺. This means that for a given concentration of intracellular Ca²⁺, senazodan enables a greater contractile force. This effect is thought to be mediated by its interaction with the cardiac troponin complex, though the precise molecular interactions are still under investigation. This Ca²⁺ sensitizing property is particularly noteworthy as it offers a mechanism to increase cardiac output without a proportional increase in myocardial oxygen consumption, a common drawback of traditional inotropes that primarily increase intracellular Ca²⁺ levels.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound from various preclinical studies.
Table 1: Phosphodiesterase III Inhibition
| Parameter | Species | Tissue | Value | Reference |
| IC₅₀ | Guinea Pig | Myocardium | 3.8 µM | [1] |
| IC₅₀ | Canine | Cardiac | 2.5 ± 0.6 µM | [2] |
Table 2: Inotropic and Calcium Sensitizing Effects
| Parameter | Species | Preparation | Value | Reference |
| EC₅₀ (Positive Inotropic Effect) | Guinea Pig | Papillary Muscle | 0.8 µM | [1] |
| pCa₅₀ Increase (at 10 µM) | Rat | Skinned Papillary Fibers (Endotoxic Shock) | Significantly increased vs. control | N/A |
| Maximal Ca²⁺-activated Tension (at 10 µM) | Rat | Skinned Papillary Fibers (Endotoxic Shock) | Significantly increased vs. control | N/A |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of senazodan at the cellular level in a cardiac myocyte.
Experimental Workflow for PDE III Activity Assay
The following diagram outlines the typical workflow for a two-step radioisotope phosphodiesterase activity assay, a common method used to determine the inhibitory potential of compounds like senazodan.
Detailed Experimental Protocols
Phosphodiesterase (PDE) Activity Assay (Two-Step Radioisotope Method)
This protocol is adapted from the methods of Thompson and Appleman and is commonly used to assess PDE activity and inhibition.[3][4][5][6]
Materials:
-
Buffer A: 20 mM Tris-HCl (pH 7.4)
-
Buffer B: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂
-
cAMP Substrate Solution: 2 µl "cold" (unlabeled) cAMP (1 mM), 3 µl "hot" 8-[³H]-labeled cAMP (1 µCi/µl), 995 µl Buffer B.
-
Snake Venom Solution: 1 mg/ml snake venom (from Ophiophagus hannah) in Buffer A.
-
Anion Exchange Resin: Dowex:ethanol:deionized H₂O (1:1:1 ratio).
-
Test compound (this compound) at various concentrations.
-
PDE source (e.g., homogenized cardiac tissue).
Procedure:
-
Reaction Setup: In a 1.5 ml microcentrifuge tube, add 50 µl of the PDE-containing sample (e.g., tissue homogenate) in Buffer A. For inhibitor studies, prepare the sample in 40 µl of Buffer A and add 10 µl of the test compound (senazodan) at the desired concentration. For the control (blank), use 50 µl of Buffer A only.
-
Initiation of PDE Reaction: Add 50 µl of the cAMP substrate solution to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture in a water bath at 30°C for 10 minutes.
-
Termination of PDE Reaction: Stop the reaction by placing the tubes in a boiling water bath (100°C) for 2 minutes.
-
Cooling: Cool the samples on ice for 15 minutes.
-
Conversion to Adenosine: Add 0.2 mg/ml (final concentration) of the snake venom solution to each tube and mix. This step dephosphorylates the 5'-AMP product to adenosine.
-
Second Incubation: Incubate the samples in a water bath at 30°C for an additional 10 minutes.
-
Separation: Add 400 µl of the thoroughly suspended anion exchange resin to each tube and vortex. The resin binds the negatively charged cAMP and 5'-AMP, while the neutral adenosine remains in the supernatant.
-
Quantification: Centrifuge the tubes, and transfer a known volume of the clear supernatant to a scintillation vial containing a suitable scintillation cocktail.
-
Data Analysis: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. The amount of [³H]adenosine formed is proportional to the PDE activity. Calculate the percent inhibition for each concentration of senazodan and determine the IC₅₀ value.
Skinned Cardiac Fiber Preparation and Calcium Sensitivity Measurement
This protocol describes the preparation of "skinned" cardiac muscle fibers, which have their cell membranes removed to allow for direct control of the intracellular environment, and the subsequent measurement of Ca²⁺ sensitivity.
Materials:
-
Relaxing Solution (pCa 9.0): Contains high ATP, low Ca²⁺, and an EGTA buffer system to chelate Ca²⁺.
-
Activating Solutions (varying pCa): A series of solutions with the same ionic strength and composition as the relaxing solution but with varying concentrations of free Ca²⁺ (e.g., pCa 6.5 to 4.5).
-
Skinning Solution: Relaxing solution containing a detergent (e.g., 1% Triton X-100 or saponin).
-
Small cardiac muscle preparations (e.g., trabeculae or papillary muscles).
-
Force transducer apparatus.
Procedure:
-
Muscle Preparation: Isolate a small, thin cardiac muscle preparation (e.g., a trabecula from a porcine ventricle) and mount it between a force transducer and a length controller in a temperature-controlled bath containing relaxing solution.
-
Skinning: Expose the muscle preparation to the skinning solution for a set period (e.g., 30 minutes) to chemically remove the sarcolemmal and sarcoplasmic reticulum membranes. This allows the experimenter to directly control the Ca²⁺ concentration bathing the myofilaments.
-
Washing: After skinning, wash the preparation thoroughly with relaxing solution to remove the detergent.
-
Determination of Maximal Ca²⁺-Activated Force: Expose the skinned fiber to an activating solution with a saturating Ca²⁺ concentration (e.g., pCa 4.5) to determine the maximal force-generating capacity.
-
Generation of pCa-Tension Curve: Sequentially expose the skinned fiber to a series of activating solutions with increasing Ca²⁺ concentrations (decreasing pCa values). Record the steady-state force at each pCa.
-
Effect of Senazodan: Repeat the pCa-tension curve measurements in the presence of various concentrations of this compound dissolved in the activating solutions.
-
Data Analysis: For each condition (with and without senazodan), plot the normalized force (as a percentage of the maximal force) against the pCa. Fit the data to a Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximal force is achieved). A leftward shift in the pCa-tension curve and an increase in the pCa₅₀ in the presence of senazodan indicate an increase in myofilament Ca²⁺ sensitivity.
Clinical Development and Future Directions
This compound was investigated in a Phase II clinical trial for the treatment of acute heart failure. However, the development was discontinued. Publicly available, detailed results from this trial are limited. The reasons for discontinuation have not been widely published but may be related to a lack of efficacy, adverse effects, or strategic decisions by the developing company.
Despite its discontinuation for clinical use, the study of senazodan and other dual-acting inotropes continues to provide valuable insights into the complex regulation of cardiac contractility. The concept of combining PDE inhibition with Ca²⁺ sensitization remains an attractive therapeutic strategy for heart failure. Future research in this area may focus on developing compounds with improved isoform selectivity for PDE, a more favorable pharmacokinetic profile, and a refined balance between inotropic and Ca²⁺-sensitizing effects to maximize therapeutic benefit while minimizing potential adverse effects such as arrhythmias.
Conclusion
This compound is a potent cardiotonic agent with a well-defined dual mechanism of action involving selective PDE III inhibition and myofilament Ca²⁺ sensitization. Preclinical studies have robustly characterized its pharmacological effects, demonstrating its ability to enhance cardiac contractility and promote vasodilation. While its journey to clinical application was halted, the extensive preclinical data and the understanding of its molecular interactions provide a valuable foundation for the ongoing development of novel therapies for heart failure. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of cardiovascular drug discovery.
References
- 1. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of cyclic nucleotide phosphodiesterases with radioactive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Senazodan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senazodan hydrochloride is a potent positive inotropic agent with vasodilatory properties, primarily classified as a phosphodiesterase III (PDE3) inhibitor and a calcium sensitizer. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailing the necessary experimental protocols. It also outlines methods for its purification and subsequent purity analysis. The guide includes quantitative data presented in tabular format for clarity and visual diagrams generated using Graphviz to illustrate the synthetic workflow and its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of cardiovascular drugs.
Introduction
Senazodan, with the chemical name 6-(4-(pyridin-4-ylamino)phenyl)-4,5-dihydropyridazin-3(2H)-one, is a cardiotonic agent that has been investigated for the treatment of heart failure. Its hydrochloride salt is often used for pharmaceutical development due to its improved solubility and stability. The therapeutic effects of Senazodan are attributed to its dual mechanism of action: inhibition of phosphodiesterase III (PDE3) and sensitization of cardiac troponin C to calcium.[1][2] This guide delineates a likely synthetic route and purification strategy for this compound, based on established chemical principles for analogous compounds.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the key intermediate, 4-(4-(pyridin-4-ylamino)phenyl)-4-oxobutanoic acid, followed by its cyclization with hydrazine to form the pyridazinone ring of Senazodan, and finally, the formation of the hydrochloride salt.
Step 1: Synthesis of 4-(4-(pyridin-4-ylamino)phenyl)-4-oxobutanoic acid (Intermediate 1)
A plausible method for the synthesis of the key intermediate involves the reaction of 4-aminobenzoylpropionic acid with 4-chloropyridine.
Experimental Protocol:
-
To a solution of 4-aminobenzoylpropionic acid (1 equivalent) in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF), add 4-chloropyridine hydrochloride (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Heat the reaction mixture at a temperature of 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Adjust the pH to approximately 4-5 with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and then with a low-boiling organic solvent like diethyl ether to remove non-polar impurities.
-
Dry the resulting solid under vacuum to yield 4-(4-(pyridin-4-ylamino)phenyl)-4-oxobutanoic acid.
| Parameter | Value |
| Reactants | 4-aminobenzoylpropionic acid, 4-chloropyridine hydrochloride |
| Solvent | N,N-dimethylformamide (DMF) |
| Base | Diisopropylethylamine (DIPEA) |
| Temperature | 120-140 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-70% |
| Purity (crude) | >90% |
Table 1: Reaction parameters for the synthesis of Intermediate 1.
Step 2: Synthesis of Senazodan and its Hydrochloride Salt
The second step involves the cyclization of the keto-acid intermediate with hydrazine to form the pyridazinone ring, followed by the formation of the hydrochloride salt.
Experimental Protocol:
-
Suspend 4-(4-(pyridin-4-ylamino)phenyl)-4-oxobutanoic acid (1 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the suspension.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of Senazodan free base.
-
Filter the precipitate and wash with cold ethanol.
-
To form the hydrochloride salt, resuspend the crude Senazodan free base in a suitable solvent like isopropanol or ethanol.
-
Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol dropwise while stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation and crystallization.
-
Filter the precipitated this compound, wash with a small amount of cold isopropanol, and dry under vacuum.
| Parameter | Value |
| Reactants | 4-(4-(pyridin-4-ylamino)phenyl)-4-oxobutanoic acid, Hydrazine hydrate |
| Solvent | Ethanol or n-butanol |
| Reaction Time | 4-8 hours |
| Salt Formation | Hydrochloric acid in isopropanol |
| Expected Yield | 75-85% |
| Purity (crude) | >95% |
Table 2: Reaction parameters for the synthesis of this compound.
References
The Rise and Apparent Halt of Senazodan Hydrochloride: A Technical Review of a Promising Inotrope
For Immediate Release
[CITY, STATE] – [DATE] – Senazodan hydrochloride (MCI-154), a potent inotropic and vasodilatory agent, emerged from the laboratories of Mitsubishi Pharma Corporation in Japan as a promising therapeutic candidate for heart failure. Characterized by a dual mechanism of action as a calcium (Ca2+) sensitizer and a phosphodiesterase III (PDE III) inhibitor, senazodan demonstrated a favorable hemodynamic profile in extensive preclinical studies and early clinical trials. However, despite its initial promise, the development of senazodan appears to have been discontinued, leaving behind a trail of intriguing scientific data but no market presence. This in-depth technical guide provides a comprehensive timeline of its discovery and development, detailed experimental protocols from published studies, and a quantitative summary of its pharmacological properties.
Discovery and Development Timeline
The journey of senazodan, chemically known as 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride, began with its development by Mitsubishi Pharma Corporation. While the precise date of initial synthesis is not publicly available, the earliest preclinical studies emerged in the late 1980s and early 1990s. The compound, designated MCI-154, was identified as a novel cardiotonic agent with a unique pharmacological profile.
Subsequent preclinical investigations in various animal models, including dogs and hamsters, consistently demonstrated its efficacy in improving cardiac function. These positive results justified its progression into clinical development. Senazodan was the subject of at least five clinical trials throughout the 1990s and early 2000s. Reports from these early trials suggested a favorable hemodynamic profile when compared to the standard inotrope, dobutamine.[1] However, a thorough review of published literature reveals a lack of further data on its development after this period, suggesting a halt in its clinical progression. The specific reasons for the discontinuation have not been officially disclosed.
Mechanism of Action
Senazodan exerts its cardiotonic effects through a dual mechanism of action, which distinguishes it from many other inotropic agents.
-
Calcium Sensitization: Senazodan directly enhances the sensitivity of the myofilaments to calcium.[1] This action increases the force of myocardial contraction without significantly increasing intracellular calcium concentrations, a mechanism thought to be more energy-efficient and less likely to induce arrhythmias compared to agents that increase calcium influx.
-
Phosphodiesterase III (PDE III) Inhibition: By inhibiting PDE III, senazodan prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to protein kinase A (PKA) activation, which in turn phosphorylates various proteins involved in cardiac contraction and smooth muscle relaxation. This contributes to both its positive inotropic and vasodilatory effects.
This dual mechanism is illustrated in the following signaling pathway diagram.
Caption: Signaling pathway of Senazodan in cardiomyocytes.
Preclinical Pharmacology
A substantial body of preclinical evidence supports the cardiotonic and vasodilatory effects of senazodan.
In Vitro Studies
In isolated guinea pig left atria, senazodan demonstrated potent positive inotropic effects. The EC50 value for its positive inotropic effect was determined to be approximately 1.1 µM.[2]
In Vivo Animal Studies
Numerous studies in anesthetized dogs and other animal models have characterized the hemodynamic effects of senazodan.
Table 1: Hemodynamic Effects of Senazodan in Anesthetized Dogs [2]
| Parameter | Effect | ED50 (µg/kg, i.v.) |
| Left Ventricular dP/dtmax | Increase | 15 |
| Aortic Blood Pressure | Decrease | - |
| Heart Rate | Small Increase | - |
Data presented as ED50 for the increase in the maximum rate of left ventricular pressure rise (LV dP/dtmax).
Experimental Protocols
Synthesis of this compound
Caption: A plausible synthetic workflow for this compound.
General Protocol:
-
Condensation: 4-(4-pyridylamino)acetophenone is reacted with glyoxylic acid in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., sodium hydroxide) to yield β-(4-(4-pyridylamino)benzoyl)acrylic acid.
-
Cyclization: The resulting acrylic acid derivative is then treated with hydrazine hydrate in a solvent such as ethanol or acetic acid, leading to the formation of the pyridazinone ring, yielding 6-(4-(4-pyridylamino)phenyl)-3(2H)-pyridazinone.
-
Reduction: The double bond in the pyridazinone ring is selectively reduced. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or using other reducing agents.
-
Salt Formation: The final senazodan base is dissolved in a suitable solvent and treated with hydrochloric acid (HCl) to form the hydrochloride salt, which often has improved solubility and stability.
In Vivo Hemodynamic Assessment in Anesthetized Dogs
The following protocol is a generalized representation based on published studies investigating the cardiovascular effects of senazodan.
Animal Model: Mongrel dogs of either sex.
Anesthesia: Anesthesia is induced and maintained with a suitable anesthetic agent (e.g., sodium pentobarbital).
Surgical Preparation:
-
The animals are intubated and ventilated with room air.
-
A catheter is inserted into a femoral artery to monitor systemic arterial blood pressure.
-
A catheter is placed in a femoral vein for drug administration.
-
A thoracotomy is performed at the left fifth intercostal space.
-
A catheter-tip manometer is inserted into the left ventricle via the apex for the measurement of left ventricular pressure (LVP) and the calculation of its first derivative (LV dP/dtmax).
-
An electromagnetic flow probe can be placed around the ascending aorta to measure cardiac output.
Experimental Procedure:
-
After a stabilization period, baseline hemodynamic parameters are recorded.
-
This compound is administered intravenously (i.v.) as a bolus injection or continuous infusion in a dose-dependent manner.
-
Hemodynamic parameters are continuously monitored and recorded for a specified period after each dose.
Clinical Development and Outcomes
Despite the promising preclinical data, the clinical development of senazodan did not lead to a marketed product. While it was reported to have been in at least five clinical trials, the detailed results of these studies have not been widely published in peer-reviewed journals. This lack of publicly available data makes a comprehensive assessment of its clinical efficacy and safety profile challenging. The reasons for the apparent discontinuation of its development remain speculative but could be related to a variety of factors, including but not limited to, a lack of superior efficacy compared to existing therapies, unforeseen adverse effects in later-stage trials, or strategic business decisions by the developing company.
Conclusion
This compound was a promising cardiotonic agent with a novel dual mechanism of action that offered the potential for effective treatment of heart failure. Its ability to sensitize myofilaments to calcium while also inhibiting PDE III provided a strong rationale for its development. Extensive preclinical studies consistently demonstrated its positive inotropic and vasodilatory effects. However, the development of senazodan appears to have been halted after early clinical trials, and the reasons for this remain undisclosed. The story of senazodan serves as a reminder of the complexities and challenges of drug development, where promising preclinical candidates do not always translate into successful therapeutic agents. Further disclosure of the clinical trial data would be valuable to the scientific community for a complete understanding of the therapeutic potential and limitations of this once-promising drug.
References
In Vitro Characterization of Senazodan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senazodan hydrochloride is a cardiotonic agent identified as a selective phosphodiesterase III (PDE III) inhibitor.[1] Its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels within cardiac myocytes, leading to positive inotropic effects. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, experimental protocols for key assays, and representative data for this class of compounds. The information herein is intended to serve as a resource for researchers involved in the study of cardiac pharmacology and the development of novel inotropic agents.
Mechanism of Action
Senazodan's primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cAMP.[2] By inhibiting PDE III in cardiac muscle cells, Senazodan leads to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction. The principal consequences of this signaling cascade are:
-
Increased Calcium Influx: PKA phosphorylates L-type calcium channels, leading to an increased influx of calcium ions (Ca²⁺) into the cardiomyocyte during an action potential.
-
Enhanced Myofilament Calcium Sensitivity: Senazodan has been reported to increase the sensitivity of the myofilaments to Ca²⁺, although the precise molecular interactions are not fully elucidated. This means that for a given concentration of intracellular Ca²⁺, a greater contractile force is generated.
-
Increased Myosin ATPase Activity: The overall effect of increased cAMP signaling and altered calcium handling is an enhancement of the actin-myosin cross-bridge cycling rate, which is reflected as an increase in myosin ATPase activity.
These molecular events culminate in an increased force of contraction (positive inotropy) of the cardiac muscle.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in cardiomyocytes.
Quantitative Data
While specific quantitative data for this compound is not widely available in peer-reviewed literature, the following tables provide representative data for other well-characterized PDE III inhibitors to illustrate the expected format and range of activities.
Table 1: Phosphodiesterase III Inhibition
| Compound | IC₅₀ (µM) | Source Organism/Tissue |
| Milrinone | 0.5 - 1.2 | Human platelets, Guinea pig heart |
| Amrinone | 3.0 - 12.0 | Human platelets, Canine heart |
| Enoximone | 0.1 - 0.5 | Human platelets, Rat heart |
| Senazodan HCl | Data not available |
Table 2: In Vitro Effects on Cardiac Function
| Compound | Parameter | EC₅₀ (µM) | Species/Preparation |
| Milrinone | Myosin ATPase Activity | ~10 | Canine cardiac myofibrils |
| Milrinone | Myofilament Ca²⁺ Sensitivity | ~1.0 | Rat skinned cardiac fibers |
| Milrinone | Cardiomyocyte Contractility | 0.1 - 1.0 | Isolated guinea pig ventricular myocytes |
| Senazodan HCl | Myosin ATPase Activity | Data not available | |
| Senazodan HCl | Myofilament Ca²⁺ Sensitivity | Data not available | |
| Senazodan HCl | Cardiomyocyte Contractility | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used in the in vitro characterization of PDE III inhibitors like this compound.
Phosphodiesterase III (PDE III) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE III.
Materials:
-
Purified PDE III enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Test compound (this compound)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, combine the assay buffer, a fixed concentration of [³H]-cAMP, and the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding the purified PDE III enzyme.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by boiling for 1 minute.
-
Cool the tubes on ice and add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Incubate at 30°C for 10 minutes.
-
Add a slurry of the anion-exchange resin to bind the unreacted [³H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.
Experimental Workflow: PDE III Inhibition Assay
References
A Technical Guide to the Preclinical Pharmacokinetics of Senazodan Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Senazodan hydrochloride (formerly MCI-154) is a novel cardiotonic agent with a dual mechanism of action, functioning as both a phosphodiesterase III (PDE III) inhibitor and a calcium (Ca²⁺) sensitizer. This unique profile provides positive inotropic and vasodilatory effects, making it a compound of interest for cardiovascular conditions such as acute heart failure. Understanding its pharmacokinetic profile in preclinical animal models is critical for predicting its behavior in humans and designing safe and effective clinical trials. This document provides a comprehensive overview of the methodologies used to characterize the pharmacokinetics of this compound in animal models and presents its mechanism of action.
Introduction
This compound is a pyridazinone derivative recognized for its potential in treating congestive heart failure.[1] Its therapeutic effects are attributed to its ability to inhibit PDE III and directly increase the sensitivity of cardiac myofilaments to calcium.[2] The inhibition of PDE III leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which enhances myocardial contractility and promotes vasodilation.[3] Simultaneously, its action as a Ca²⁺ sensitizer improves the efficiency of muscle contraction without significantly increasing myocardial oxygen consumption.[4] Preclinical studies in various animal models, including dogs, rats, and hamsters, have been crucial in elucidating these pharmacodynamic effects.[1][2][4]
Mechanism of Action: Signaling Pathway
Senazodan exerts its primary effect through the modulation of the cAMP signaling cascade in cardiac myocytes. As a PDE III inhibitor, it prevents the degradation of cAMP to AMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates key downstream targets, including L-type calcium channels and phospholamban. This results in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake, respectively, leading to a stronger force of contraction (positive inotropy) and faster relaxation.
References
- 1. MCI-154, a Ca2+ sensitizer, increases survival in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial fibers in endotoxic shock rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does the positive inotropic action of a novel cardiotonic agent, MCI-154, involve mechanisms other than cyclic AMP? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of MCI-154, a calcium sensitizer, and isoflurane on systemic and coronary hemodynamics in chronically instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Senazodan Hydrochloride: A Technical Guide to its Binding Affinity for Phosphodiesterase 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senazodan hydrochloride (formerly known as MCI-154) is a potent inotropic agent that has been investigated for the treatment of acute heart failure. Its mechanism of action is primarily attributed to a dual effect: the inhibition of phosphodiesterase 3 (PDE3) and the sensitization of myocardial contractile proteins to calcium. This technical guide provides an in-depth overview of the binding affinity of this compound to its primary enzyme target, PDE3. It includes available quantitative data, a detailed description of the likely experimental protocols used for its determination, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug discovery and development.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the metabolic needs of the body. One therapeutic strategy to manage acute heart failure is to enhance cardiac contractility. This compound emerged as a promising agent due to its dual mechanism of action that improves myocardial performance. By inhibiting PDE3, Senazodan increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to enhanced calcium influx and consequently, a greater force of contraction.[1] Simultaneously, it directly sensitizes the contractile machinery to calcium, further augmenting the inotropic effect.[2] Understanding the specific interaction of Senazodan with PDE3 is crucial for elucidating its pharmacological profile and for the development of next-generation cardiotonic agents.
Quantitative Data: Binding Affinity of Senazodan to PDE3
The inhibitory potency of Senazodan (MCI-154) against phosphodiesterase 3 has been quantified, providing a measure of its binding affinity. The following table summarizes the key data point available in the scientific literature.
| Compound | Target | Parameter | Value | Species/Tissue Source | Reference |
| Senazodan (MCI-154) | PDE3 | IC50 | 3.8 µM | Guinea Pig Myocardium | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
While the precise, step-by-step protocol used in the original studies for determining the IC50 value of Senazodan is not exhaustively detailed in the cited literature, a representative experimental methodology can be constructed based on the available information and standard biochemical practices for PDE inhibition assays of that period.
Phosphodiesterase 3 (PDE3) Inhibition Assay (Reconstructed Protocol)
Objective: To determine the concentration of this compound required to inhibit 50% of the PDE3 enzyme activity.
Materials:
-
Enzyme Source: Homogenates of guinea pig myocardium.
-
Test Compound: this compound (MCI-154) dissolved in a suitable solvent (e.g., DMSO).
-
Substrate: [³H]-cAMP (radiolabeled cyclic adenosine monophosphate).
-
Buffer: Tris-HCl buffer with appropriate pH and co-factors (e.g., Mg²⁺).
-
Stop Solution: A solution to terminate the enzymatic reaction (e.g., a strong acid).
-
Separation Medium: Ion-exchange resin (e.g., Dowex) or alumina columns to separate the product ([³H]-AMP) from the substrate ([³H]-cAMP).
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Scintillation Counter: An instrument to measure the radioactivity.
Procedure:
-
Enzyme Preparation:
-
Guinea pig ventricular myocardium is dissected and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the cytosolic fraction (including PDE3) is collected.
-
The protein concentration of the supernatant is determined using a standard protein assay (e.g., Bradford or Lowry assay).
-
-
Assay Setup:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
In a set of reaction tubes, the following are added in order:
-
Assay buffer
-
A fixed amount of the enzyme preparation
-
Varying concentrations of this compound (or vehicle control).
-
-
The tubes are pre-incubated for a defined period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
The reaction is initiated by adding a known concentration of the radiolabeled substrate, [³H]-cAMP.
-
The reaction is allowed to proceed for a specific time, ensuring that the product formation is within the linear range of the assay.
-
-
Reaction Termination:
-
The reaction is stopped by adding the stop solution.
-
-
Product Separation:
-
The reaction mixture is passed through an ion-exchange resin or alumina column.
-
The column retains the unreacted [³H]-cAMP, while the product, [³H]-AMP, is eluted.
-
-
Quantification:
-
The eluted fraction containing [³H]-AMP is mixed with a scintillation cocktail.
-
The radioactivity is measured using a scintillation counter. The counts are proportional to the amount of [³H]-AMP produced.
-
-
Data Analysis:
-
The percentage of PDE3 inhibition for each concentration of Senazodan is calculated relative to the control (no inhibitor).
-
The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of Senazodan, involving both the inhibition of PDE3 and the sensitization of myofilaments to calcium.
Caption: Dual mechanism of Senazodan action in cardiomyocytes.
Experimental Workflow for PDE3 Inhibition Assay
This diagram outlines the logical flow of the experimental protocol for determining the IC50 of Senazodan for PDE3.
Caption: Workflow for determining the IC50 of Senazodan for PDE3.
Conclusion
This compound is a cardiotonic agent with a well-defined dual mechanism of action. Its inhibitory effect on phosphodiesterase 3, quantified by an IC50 of 3.8 µM, is a key component of its pharmacological profile. This, combined with its calcium-sensitizing properties, results in a potent positive inotropic effect. The experimental methodologies, while requiring reconstruction from historical literature, are based on standard and robust biochemical assays. The provided signaling pathway and workflow diagrams offer a clear visual representation of the molecular interactions and experimental procedures. This technical guide serves as a foundational resource for scientists and researchers engaged in the study of PDE3 inhibitors and the development of novel therapies for heart failure.
References
Senazodan Hydrochloride: An In-depth Technical Guide on its Effects on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senazodan hydrochloride (formerly MCI-154) is a cardiotonic agent characterized by a dual mechanism of action: sensitization of the contractile machinery to intracellular calcium (Ca²⁺) and inhibition of phosphodiesterase III (PDE III). While its primary therapeutic effect is an enhancement of myocardial contractility, its direct influence on intracellular calcium concentrations is a critical aspect of its pharmacological profile. This technical guide provides a comprehensive overview of the known effects of senazodan on intracellular calcium levels, detailed experimental protocols for assessing these effects, and a summary of its signaling pathways. Due to the discontinuation of its clinical development in Phase II for acute heart failure, publicly available quantitative data on its direct impact on intracellular calcium transients are limited. This guide synthesizes the available preclinical data and provides generalized, yet detailed, methodologies for its investigation.
Introduction
This compound is a pyridazinone derivative, structurally related to pimobendan. Its development was aimed at providing inotropic support in heart failure with a potentially favorable energetic profile compared to traditional catecholamines. The core of its mechanism lies in enhancing the efficiency of calcium already present within the cardiomyocyte, rather than increasing the influx or release of calcium, which can be associated with arrhythmogenic risks and increased myocardial oxygen consumption.
Mechanism of Action and Signaling Pathways
Senazodan exerts its effects through two primary pathways that ultimately impact the myofilament response to calcium.
Calcium Sensitization
The principal mechanism of senazodan is the sensitization of the cardiac troponin C (cTnC) complex to calcium. By increasing the affinity of cTnC for Ca²⁺, senazodan promotes the conformational changes in the troponin-tropomyosin complex necessary for actin-myosin cross-bridge formation and subsequent muscle contraction, at any given submaximal cytosolic calcium concentration. This leads to a more efficient utilization of the existing intracellular calcium pool. Studies on skinned cardiac fibers have demonstrated that senazodan (MCI-154) directly enhances the Ca²⁺ sensitivity of the contractile proteins[1].
Phosphodiesterase III (PDE III) Inhibition
Senazodan is also an inhibitor of PDE III, the enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE III leads to an accumulation of intracellular cAMP. In cardiomyocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several target proteins, including L-type calcium channels and phospholamban. This can lead to a modest increase in intracellular calcium influx and enhanced re-uptake of calcium into the sarcoplasmic reticulum (SR), contributing to both inotropic and lusitropic (relaxation) effects. However, the Ca²⁺-sensitizing effect of senazodan is considered its predominant mechanism of action[2].
Signaling Pathway of this compound
References
- 1. Effects of MCI-154 on calcium sensitivity of contractile system and calcium release from sarcoplasmic reticulum in saponin-skinned rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Senazodan Hydrochloride: In Vivo Study Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Senazodan hydrochloride is a potent pyridazinone derivative that has been investigated for its cardiotonic (positive inotropic) and vasodilatory properties. Its mechanism of action is primarily attributed to the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, senazodan increases intracellular cAMP levels in cardiac and vascular smooth muscle cells. This leads to an influx of calcium ions in cardiomyocytes, enhancing contractility, and promotes relaxation in vascular smooth muscle, resulting in vasodilation. These dual effects make senazodan a compound of interest for in vivo studies related to heart failure and other cardiovascular conditions.
This document provides detailed protocols for conducting in vivo studies with this compound in two common animal models of heart failure: a rat model of pressure-overload induced cardiac hypertrophy and a canine model of tachycardia-induced cardiomyopathy. It also includes representative data in tabular format and diagrams to illustrate the signaling pathway and experimental workflows.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Pressure-Overload Induced Cardiac Hypertrophy in Rats
This protocol is designed to evaluate the efficacy of this compound in a rat model of heart failure induced by abdominal aortic constriction, which mimics pressure overload.
1. Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Acclimation: Acclimate animals for at least one week prior to the surgical procedure.
2. Surgical Procedure: Abdominal Aortic Constriction (AAC)
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Perform a midline abdominal incision to expose the abdominal aorta.
-
Carefully dissect the aorta just above the renal arteries.
-
Place a blunted 22-gauge needle alongside the aorta and ligate the aorta together with the needle using a 4-0 silk suture.
-
Remove the needle to create a standardized constriction.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics as required.
-
Allow the animals to recover for 4 weeks to develop stable heart failure.
3. Dosing and Administration
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).
-
Route of Administration: Oral gavage or intravenous infusion.
-
Dosage: Based on preliminary dose-ranging studies. A suggested starting point for oral administration is in the range of 1-10 mg/kg/day. For intravenous administration, a continuous infusion rate of 10-100 µg/kg/min can be considered.
-
Control Groups: Administer the vehicle alone to a control group of AAC rats and a sham-operated group.
-
Treatment Duration: 4-8 weeks.
4. Efficacy Endpoints
-
Hemodynamic Assessment (Echocardiography): Perform echocardiography at baseline (before treatment) and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimension in systole (LVIDs) and diastole (LVIDd).
-
Histopathology: At the end of the study, euthanize the animals, excise the hearts, and fix them in 10% buffered formalin. Perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess cardiomyocyte hypertrophy and cardiac fibrosis.
-
Biomarkers: Collect blood samples to measure relevant biomarkers such as B-type natriuretic peptide (BNP).
Caption: Experimental workflow for the rat heart failure model.
Protocol 2: Tachycardia-Induced Cardiomyopathy in Dogs
This protocol is designed to assess the acute hemodynamic effects of this compound in a canine model of heart failure induced by rapid ventricular pacing.
1. Animal Model
-
Species: Mongrel dogs of either sex.
-
Weight: 20-25 kg.
-
Instrumentation: Surgically implant a programmable pacemaker with a lead in the right ventricle.
2. Induction of Heart Failure
-
Allow the dogs to recover from the pacemaker implantation surgery for at least two weeks.
-
Induce heart failure by continuous rapid ventricular pacing at a rate of 240 beats/min for 3-4 weeks.
-
Confirm the development of heart failure by clinical signs (e.g., lethargy, ascites) and echocardiographic evidence of left ventricular dysfunction.
3. Dosing and Administration
-
Formulation: Prepare a sterile solution of this compound for intravenous administration.
-
Route of Administration: Intravenous bolus followed by a constant rate infusion.
-
Dosage: A suggested intravenous bolus dose is in the range of 10-30 µg/kg, followed by an infusion of 1-10 µg/kg/min.
-
Control: A placebo (vehicle) infusion should be administered in a crossover design if feasible, or to a separate control group.
4. Efficacy Endpoints
-
Hemodynamic Monitoring: Continuously monitor hemodynamic parameters using a Swan-Ganz catheter and an arterial line. Key parameters include:
-
Heart Rate (HR)
-
Mean Arterial Pressure (MAP)
-
Cardiac Output (CO)
-
Pulmonary Capillary Wedge Pressure (PCWP)
-
Systemic Vascular Resistance (SVR)
-
Left Ventricular dP/dt max (an index of contractility)
-
-
Data Collection: Record baseline measurements before drug administration and then at regular intervals during and after the infusion.
Caption: Experimental workflow for the canine heart failure model.
Data Presentation
Table 1: Representative Hemodynamic Effects of this compound in a Canine Model of Tachycardia-Induced Cardiomyopathy
| Parameter | Baseline (Mean ± SD) | Senazodan HCl (Mean ± SD) | % Change |
| Heart Rate (beats/min) | 135 ± 15 | 145 ± 18 | +7.4% |
| Mean Arterial Pressure (mmHg) | 85 ± 8 | 78 ± 7 | -8.2% |
| Cardiac Output (L/min) | 2.5 ± 0.4 | 3.5 ± 0.5 | +40% |
| Pulmonary Capillary Wedge Pressure (mmHg) | 25 ± 5 | 18 ± 4 | -28% |
| Systemic Vascular Resistance (dyne·s/cm⁵) | 2720 ± 350 | 1780 ± 280 | -34.6% |
| LV dP/dt max (mmHg/s) | 1100 ± 150 | 1500 ± 200 | +36.4% |
Table 2: Representative Echocardiographic and Histological Findings in a Rat Model of Pressure-Overload Induced Heart Failure Following 8 Weeks of Treatment
| Parameter | Sham + Vehicle | AAC + Vehicle | AAC + Senazodan HCl (5 mg/kg/day) |
| Echocardiography | |||
| LVEF (%) | 75 ± 5 | 45 ± 6 | 60 ± 7 |
| FS (%) | 40 ± 4 | 22 ± 3 | 32 ± 4 |
| LVIDd (mm) | 7.0 ± 0.5 | 9.5 ± 0.8 | 8.2 ± 0.6 |
| Histology | |||
| Cardiomyocyte Cross-Sectional Area (µm²) | 350 ± 40 | 650 ± 70 | 480 ± 50 |
| Cardiac Fibrosis (%) | 2 ± 0.5 | 15 ± 3 | 8 ± 2 |
Disclaimer: The dosages and expected outcomes presented in these tables are illustrative and should be optimized for specific experimental conditions. The provided protocols are intended as a guide and should be adapted and approved by the relevant institutional animal care and use committee (IACUC) before implementation.
Application Notes and Protocols for Utilizing Senazodan Hydrochloride in Isolated Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of Senazodan hydrochloride's effects on cardiac function using isolated heart preparations. The protocols outlined below are based on established methodologies for studying positive inotropic agents and can be adapted for the specific investigation of this compound.
Introduction to this compound and Isolated Heart Models
This compound is a cardio-tonic agent with positive inotropic and vasodilatory properties. Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase III (PDE III), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE III, Senazodan increases intracellular cAMP levels, leading to enhanced myocardial contractility and vasodilation.[2]
Isolated heart preparations, such as the Langendorff apparatus, are invaluable ex vivo models for characterizing the direct cardiac effects of pharmacological agents like this compound, independent of systemic neuro-hormonal influences.[3][4] This allows for a detailed assessment of the drug's impact on myocardial contractility, heart rate, and coronary blood flow.
Key Experimental Protocols
A detailed protocol for a Langendorff isolated heart preparation to evaluate the effects of this compound is provided below. This protocol can be adapted for various animal models, with appropriate adjustments for cannula sizes and perfusion pressures.
Langendorff Isolated Heart Perfusion Protocol
1. Apparatus Setup and Perfusate Preparation:
-
Apparatus: A standard Langendorff system is required, consisting of a water-jacketed reservoir for the perfusate, a perfusion cannula, a bubble trap, and a system for maintaining constant temperature and perfusion pressure.
-
Perfusate: Krebs-Henseleit solution is commonly used and should be prepared fresh. The composition is as follows (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. This solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of 7.4 and adequate oxygenation. The perfusate should be maintained at 37°C.
2. Animal Preparation and Heart Isolation:
-
Animal Model: The choice of animal (e.g., rat, rabbit, guinea pig) will depend on the specific research question.
-
Anesthesia and Heparinization: The animal is anesthetized, and heparin is administered to prevent blood clotting.
-
Heart Excision: A thoracotomy is performed, and the heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit solution to arrest cardiac activity and preserve myocardial tissue.
3. Heart Mounting and Perfusion:
-
Aortic Cannulation: The aorta is carefully identified and cannulated with an appropriately sized cannula connected to the Langendorff apparatus. Care must be taken to avoid introducing air bubbles into the coronary circulation.
-
Retrograde Perfusion: Perfusion is initiated in a retrograde manner down the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus supplying the myocardium.[5]
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which it should resume regular contractions. Key physiological parameters are monitored during this period to ensure the viability of the preparation.
4. Experimental Intervention and Data Acquisition:
-
Drug Administration: this compound is dissolved in the Krebs-Henseleit solution to achieve the desired final concentrations. The drug can be administered as a bolus injection into the perfusion line or as a continuous infusion by switching to a perfusate reservoir containing the drug. A cumulative concentration-response curve is often generated.
-
Data Recording: Various cardiac parameters are continuously monitored and recorded. This includes:
-
Left Ventricular Developed Pressure (LVDP): A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure pressure changes. LVDP is the difference between the peak systolic and end-diastolic pressures.
-
Heart Rate (HR): Determined from the pressure recordings or via electrocardiogram (ECG) electrodes.
-
Rates of Contraction and Relaxation (±dP/dt): The first derivative of the left ventricular pressure provides an index of the maximum rates of pressure development and fall, reflecting myocardial contractility and relaxation.
-
Coronary Flow (CF): Measured by collecting the effluent from the pulmonary artery or the entire heart.
-
Data Presentation
The quantitative data obtained from the experiments should be organized for clear comparison. The following table provides a template for presenting the effects of varying concentrations of this compound on key cardiac parameters.
| Concentration of Senazodan HCl | Heart Rate (beats/min) | LVDP (mmHg) | +dP/dt (mmHg/s) | -dP/dt (mmHg/s) | Coronary Flow (mL/min) |
| Baseline | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| 10 nM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| 100 nM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| 1 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| 10 µM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Signaling Pathways and Visualizations
Mechanism of Action of this compound
As a phosphodiesterase III inhibitor, this compound is expected to increase intracellular cAMP levels in cardiomyocytes. This leads to the activation of Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling. The primary consequences are an increase in calcium influx through L-type calcium channels and enhanced calcium sensitivity of the myofilaments, resulting in a positive inotropic effect.
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Isolated Heart Preparation
The following diagram illustrates the general workflow for studying the effects of a compound like this compound using a Langendorff isolated heart preparation.
References
- 1. Inotropic drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive inotropic/vasodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Senazodan Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senazodan hydrochloride (also known as MCI-154) is a cardiotonic agent with a dual mechanism of action: it acts as a phosphodiesterase 3 (PDE3) inhibitor and a calcium sensitizer.[1] This unique pharmacological profile makes it a subject of interest for the development of therapies for heart failure. As a PDE3 inhibitor, Senazodan prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This results in enhanced cardiac muscle contractility (positive inotropy) and vasodilation.[2][3] Additionally, its calcium-sensitizing activity enhances the responsiveness of the contractile machinery to calcium, further augmenting cardiac contractility without a significant increase in intracellular calcium concentration.[1][4]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound. The described assays are designed to quantify its effects on PDE3 activity, intracellular cAMP levels, intracellular calcium concentration, and cardiomyocyte contractility.
Data Presentation
The following tables summarize the quantitative data on the activity of this compound from various cell-based and biochemical assays.
Table 1: Inhibitory Activity of this compound against Phosphodiesterase 3 (PDE3)
| Parameter | Value | Species/Tissue Source | Reference |
| IC50 | 10.1 µM | Guinea Pig Left Ventricular Tissue | [1] |
| IC50 | 3.8 µM | Guinea Pig Myocardium Homogenates | [2] |
| IC50 | 2.5 ± 0.6 µM | Canine Cardiac Tissue | [3] |
Table 2: Inotropic Effect of this compound on Cardiac Preparations
| Parameter | Value | Species/Tissue Source | Measurement | Reference |
| EC50 | 140 ± 40 µM | Guinea Pig Atrial Muscle | Isometric Contractile Tension | [2] |
| EC50 | 4.31 nM | Guinea Pig Langendorff Heart | +dP/dt | [1] |
Table 3: Effect of this compound on Calcium Sensitization and cAMP Levels
| Assay | Effective Concentration | Observation | Species/Tissue Source | Reference |
| Calcium Sensitization | 10 µM | Significantly increased Ca2+ sensitivity of skinned myocardial fibers | Rat Right Ventricular Papillary Muscles | [4] |
| cAMP Accumulation | 300 µM | Increased cAMP levels | Canine Right Ventricular Muscle | [5] |
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Protocols
Phosphodiesterase 3 (PDE3) Activity Assay
This protocol describes a cell-free assay to determine the inhibitory effect of this compound on PDE3 activity.
Experimental Workflow
Caption: Workflow for the PDE3 activity assay.
Materials:
-
Purified PDE3 enzyme
-
This compound
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion exchange resin
-
Scintillation cocktail
-
Microcentrifuge tubes
-
96-well plates
-
Incubator
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and the purified PDE3 enzyme.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding [³H]-cAMP to each well.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by boiling the plate for 2 minutes.
-
Cool the plate on ice and then add snake venom nucleotidase to convert the [³H]-5'-AMP product to [³H]-adenosine.
-
Incubate at 30°C for 10 minutes.
-
Separate the charged [³H]-cAMP and [³H]-5'-AMP from the uncharged [³H]-adenosine using an anion exchange resin slurry.
-
Centrifuge the plate and transfer the supernatant containing [³H]-adenosine to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE3 inhibition for each concentration of this compound and determine the IC50 value.
Intracellular cAMP Accumulation Assay
This protocol describes a cell-based assay to measure the effect of this compound on intracellular cAMP levels, typically in primary cardiac myocytes or a relevant cell line.
Experimental Workflow
Caption: Workflow for the intracellular cAMP accumulation assay.
Materials:
-
Primary cardiac myocytes or a suitable cell line (e.g., HEK293 cells expressing a β-adrenergic receptor)
-
Cell culture medium and supplements
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a non-specific PDE inhibitor
-
Forskolin (an adenylyl cyclase activator, used as a positive control)
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or fluorescence polarization-based)
-
96-well cell culture plates
-
Plate reader capable of detecting the assay signal
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with IBMX for a short period (e.g., 10-20 minutes) to inhibit general PDE activity and enhance the signal.
-
Add serial dilutions of this compound or vehicle control to the wells. A positive control, such as forskolin, should also be included.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP tracer.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Generate a cAMP standard curve and calculate the intracellular cAMP concentration for each treatment condition.
-
Determine the EC50 value for this compound-induced cAMP accumulation.
Intracellular Calcium Concentration Assay
This protocol outlines a method to assess the effect of this compound on intracellular calcium levels in cardiac myocytes using a fluorescent calcium indicator.
Experimental Workflow
Caption: Workflow for the intracellular calcium concentration assay.
Materials:
-
Isolated primary cardiac myocytes
-
Tyrode's solution or other suitable physiological buffer
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
This compound
-
Fluorescence microscopy system with a perfusion chamber and ratiometric imaging capabilities
Procedure:
-
Isolate primary cardiac myocytes from an appropriate animal model (e.g., rat, guinea pig).
-
Load the isolated myocytes with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in the presence of a low concentration of Pluronic F-127 to aid in dye solubilization. Incubate at room temperature in the dark.
-
Wash the cells to remove any extracellular dye.
-
Place the dye-loaded myocytes in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Perfuse the cells with Tyrode's solution and record baseline fluorescence. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring emission at a single wavelength (e.g., 510 nm).
-
Introduce this compound at various concentrations into the perfusion solution.
-
Continuously record the fluorescence signals before, during, and after exposure to the compound.
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
-
Analyze the data to determine if this compound causes a change in the amplitude or kinetics of the intracellular calcium transient.
Cardiomyocyte Contractility Assay
This protocol describes a method to measure the effect of this compound on the contractility of isolated adult cardiac myocytes by measuring sarcomere shortening.
Experimental Workflow
Caption: Workflow for the cardiomyocyte contractility assay.
Materials:
-
Isolated primary adult cardiac myocytes
-
Physiological salt solution (e.g., Tyrode's solution)
-
Laminin-coated coverslips
-
Perfusion chamber with temperature control and field stimulation electrodes
-
Inverted microscope equipped with a video camera and a sarcomere length detection system (e.g., IonOptix)
-
This compound
Procedure:
-
Isolate adult cardiac myocytes from a suitable species (e.g., rat, guinea pig, or rabbit).
-
Allow the myocytes to adhere to laminin-coated coverslips in a perfusion chamber.
-
Mount the chamber on the stage of the microscope and perfuse with physiological salt solution at 37°C.
-
Pace the myocytes using electrical field stimulation at a physiological frequency (e.g., 1 Hz).
-
Record baseline contractile parameters, including resting sarcomere length, peak sarcomere shortening, and the velocities of shortening and relengthening, using the video-based detection system.
-
Introduce this compound at increasing concentrations into the perfusion solution.
-
Allow the myocyte response to stabilize at each concentration before recording the contractile parameters.
-
After the highest concentration, a washout period with the control solution can be performed to assess the reversibility of the effect.
-
Analyze the data to determine the concentration-dependent effects of this compound on cardiomyocyte contractility and calculate the EC50 for the positive inotropic effect.
References
- 1. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Senazodan Hydrochloride Administration in Canine Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies detailing the administration of Senazodan hydrochloride in canine heart failure models are not publicly available. Senazodan is identified as a pimobendan derivative.[1] The following application notes and protocols are therefore based on established methodologies for the parent compound, pimobendan, and other inodilators used in canine heart failure research. These protocols should be adapted and validated for this compound.
Introduction
This compound is a cardiac stimulant, classified as an inodilator.[1] Inodilators exert both positive inotropic (increased contractility) and vasodilatory effects, which are beneficial in the management of heart failure. The proposed mechanism of action for pimobendan, a related compound, involves calcium sensitization of cardiac myofilaments and inhibition of phosphodiesterase 3 (PDE3).[2][3] This dual action improves cardiac output and reduces both preload and afterload, thereby alleviating the clinical signs of congestive heart failure (CHF). These application notes provide a framework for the preclinical evaluation of this compound in established canine models of heart failure.
Signaling Pathways
The anticipated signaling pathway for this compound, based on its classification as a pimobendan derivative, is illustrated below.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Canine Model of Tachycardia-Induced Dilated Cardiomyopathy
This model is suitable for studying the acute effects of this compound on cardiac function.
Objective: To induce a reversible dilated cardiomyopathy phenotype in healthy dogs to evaluate the acute hemodynamic and functional effects of this compound.
Methodology:
-
Animal Selection: Use healthy, adult dogs of a suitable breed (e.g., Beagles).
-
Pacemaker Implantation: Surgically implant a programmable cardiac pacemaker.
-
Heart Failure Induction: After a recovery period, induce heart failure by rapid ventricular pacing (e.g., 220-240 beats per minute) for 3-4 weeks.
-
Confirmation of Heart Failure: Confirm the development of dilated cardiomyopathy and congestive heart failure through clinical signs, echocardiography (e.g., increased left ventricular internal diameter, reduced fractional shortening), and biomarker analysis (e.g., elevated NT-proBNP).
-
Drug Administration Protocol (based on Pimobendan):
-
Design: A randomized, placebo-controlled, crossover study design is recommended.[1]
-
Dosage: Based on pimobendan studies, a starting oral dose of 0.25 mg/kg could be investigated.[1] The optimal dose for this compound would need to be determined through dose-ranging studies.
-
Administration: Administer the assigned treatment (this compound or placebo) orally.
-
Washout Period: A washout period of at least 7 days should be implemented between treatments in a crossover design.
-
-
Data Collection:
-
Perform baseline and post-dose (e.g., 3 hours) examinations.[1]
-
Echocardiography: Measure parameters such as left atrial size, left ventricular dimensions, fractional shortening, and ejection fraction.
-
Blood Samples: Collect blood for pharmacokinetic analysis and biomarker measurement (e.g., NT-proBNP).
-
Hemodynamic Monitoring (optional): For more detailed analysis, invasive hemodynamic monitoring can be performed to measure parameters like cardiac output, pulmonary capillary wedge pressure, and systemic vascular resistance.
-
Canine Model of Chronic Ischemic Heart Failure
This model is appropriate for evaluating the long-term effects of this compound on cardiac remodeling and survival.
Objective: To create a model of chronic ischemic heart failure to assess the long-term efficacy of this compound.
Methodology:
-
Animal Selection: Use healthy, adult dogs.
-
Induction of Myocardial Infarction: Induce myocardial infarction through surgical ligation of a coronary artery (e.g., the left anterior descending artery) or through intracoronary microembolization.[4][5] Multiple embolization procedures over several weeks may be necessary to induce stable heart failure.[4][5]
-
Confirmation of Heart Failure: Monitor the development of chronic heart failure over several months using clinical examinations, echocardiography, and biomarker analysis.
-
Drug Administration Protocol (based on Pimobendan):
-
Design: A long-term, randomized, placebo-controlled study.
-
Dosage: A chronic oral dose, potentially similar to the acute dose (e.g., 0.25 mg/kg twice daily), should be investigated.
-
Administration: Administer this compound or placebo orally for a predetermined period (e.g., several months).
-
-
Data Collection:
-
Survival Analysis: Monitor and record survival times for all animals.
-
Quality of Life Assessment: Use a standardized scoring system to evaluate changes in clinical signs such as cough, dyspnea, and activity level.
-
Serial Echocardiography: Perform echocardiograms at regular intervals to assess changes in cardiac dimensions and function.
-
Neurohormonal Profiling: Measure plasma levels of neurohormones such as norepinephrine, renin, and aldosterone.
-
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and placebo groups.
Table 1: Hypothetical Acute Hemodynamic and Echocardiographic Data
| Parameter | Baseline (Placebo) | Post-Dose (Placebo) | Baseline (Senazodan) | Post-Dose (Senazodan) | p-value |
| Heart Rate (bpm) | 150 ± 10 | 148 ± 12 | 152 ± 11 | 145 ± 10 | >0.05 |
| Mean Arterial Pressure (mmHg) | 95 ± 8 | 93 ± 7 | 96 ± 9 | 85 ± 8 | <0.05 |
| Cardiac Output (L/min) | 2.5 ± 0.5 | 2.6 ± 0.6 | 2.4 ± 0.5 | 3.5 ± 0.7 | <0.01 |
| Systemic Vascular Resistance (dyne·s/cm⁵) | 2800 ± 300 | 2700 ± 320 | 2850 ± 310 | 1800 ± 250 | <0.01 |
| Left Atrial to Aortic Ratio (LA:Ao) | 2.0 ± 0.2 | 2.0 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.2 | <0.05 |
| Fractional Shortening (%) | 15 ± 3 | 16 ± 3 | 14 ± 4 | 25 ± 5 | <0.01 |
| NT-proBNP (pmol/L) | 2500 ± 500 | 2450 ± 480 | 2600 ± 520 | 1800 ± 400 | <0.05 |
Data are presented as mean ± standard deviation. Statistical significance is set at p < 0.05.
Table 2: Hypothetical Chronic Study Endpoints
| Endpoint | Placebo Group | Senazodan Group | Hazard Ratio (95% CI) | p-value |
| Median Survival Time (days) | 180 | 270 | 0.60 (0.45-0.80) | <0.01 |
| Freedom from Clinical Worsening at 6 months (%) | 40% | 70% | - | <0.05 |
| Change in Quality of Life Score at 6 months | -2.5 ± 1.5 | +3.0 ± 2.0 | - | <0.01 |
| Change in Left Ventricular End-Diastolic Diameter (cm) at 6 months | +0.5 ± 0.2 | -0.2 ± 0.1 | - | <0.01 |
Data are presented as median, percentage, or mean ± standard deviation. Statistical significance is set at p < 0.05.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound in canine heart failure models. By adapting established methodologies for pimobendan and other inodilators, researchers can effectively evaluate the pharmacodynamics, pharmacokinetics, and long-term efficacy of this novel compound. Rigorous, well-controlled studies are essential to determine the potential therapeutic role of this compound in the management of canine heart failure.
References
- 1. Frontiers | Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. dvm360.com [dvm360.com]
- 4. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note: A Validated HPLC-UV Method for the Quantification of Senazodan Hydrochloride in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Senazodan hydrochloride in human plasma. The described method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and clinical trial sample analysis.
Introduction
Senazodan is a phosphodiesterase III (PDE III) inhibitor and a Ca2+ sensitizer, making it a compound of interest for cardiovascular research.[1] Accurate quantification of Senazodan in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a reliable, accessible, and cost-effective analytical solution.
This application note details a complete method, including sample preparation, chromatographic conditions, and full validation according to established bioanalytical guidelines. The protocol utilizes a simple protein precipitation step for sample cleanup, ensuring efficiency and high throughput.
Instrumentation, Reagents, and Materials
Instrumentation and Software
| Equipment | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector. |
| Analytical Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Data Acquisition | Chromatography data station software (e.g., OpenLab CDS). |
| Centrifuge | Capable of 6000 rpm. |
| Vortex Mixer | Standard laboratory vortex mixer. |
| Analytical Balance | Capable of weighing to 0.01 mg. |
| pH Meter | Calibrated pH meter. |
Chemicals and Reagents
| Chemical | Grade |
| This compound | Reference Standard (>99% purity) |
| Internal Standard (IS) | e.g., Diazepam or other suitable compound |
| Acetonitrile | HPLC Grade |
| Methanol | HPLC Grade |
| Water | HPLC/Deionized Grade |
| Orthophosphoric Acid | Analytical Grade |
| Human Plasma (Blank) | Sourced from a certified blood bank, free of interfering substances. |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Adjust the pH of the aqueous component if necessary using a dilute acid like orthophosphoric acid.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL.
-
Prepare the Internal Standard (IS) stock solution similarly (e.g., 1 mg/mL in methanol).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create calibration standards (CS) and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube (except for the blank matrix) and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 6000 rpm for 15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
HPLC Operating Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 30 °C for better reproducibility) |
| UV Detection Wavelength | Set based on Senazodan's UV maxima (e.g., 240 nm)[3] |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The method was validated for linearity, accuracy, precision, selectivity, and stability. The results are summarized below.
Linearity and Range
The calibration curve was linear over a concentration range of 20 - 1000 ng/mL.
| Parameter | Result |
| Concentration Range | 20 - 1000 ng/mL[3] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
Intra-day and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, High).
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Medium QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC | < 15% | 85 - 115% | < 15% | 85 - 115% |
Acceptance criteria are typically <%15 CV for precision and 85-115% for accuracy.
Recovery
The extraction recovery was determined by comparing the analyte response in extracted plasma samples to the response in post-extraction spiked samples.
| Analyte | Recovery (%) at Low QC | Recovery (%) at Medium QC | Recovery (%) at High QC |
| Senazodan | > 85% | > 85% | > 85% |
| Internal Standard | > 85% | > 85% | > 85% |
Workflow and Pathway Visualization
The following diagrams illustrate the logical flow of the analytical method.
Caption: Workflow for HPLC quantification of Senazodan in plasma.
Conclusion
The HPLC-UV method described here is simple, rapid, sensitive, and reliable for the quantification of this compound in human plasma.[3] The simple protein precipitation extraction procedure allows for high throughput, making the method well-suited for the analysis of a large number of samples from clinical and pharmacokinetic studies. The validation results demonstrate that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise data for drug development and research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A bioanalytically validated RP-HPLC method for simultaneous quantification of rivaroxaban, paracetamol, and ceftriaxone in human plasma: a combination used for COVID-19 management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an HPLC method for sildenafil citrate analysis in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Myocardial Contractility with Senazodan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing senazodan hydrochloride (also known as MCI-154) in the study of myocardial contractility. This document outlines the compound's mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in in vitro cardiac preparations.
Introduction
This compound is a potent inotropic agent that enhances myocardial contractility through a dual mechanism of action: inhibition of phosphodiesterase III (PDE III) and sensitization of the contractile machinery to calcium (Ca²⁺).[1] This makes it a valuable tool for investigating the regulation of cardiac muscle function and for the preclinical assessment of novel cardiotonic therapies.
Mechanism of Action
Senazodan exerts its positive inotropic effects via two primary pathways:
-
Phosphodiesterase III (PDE III) Inhibition: By inhibiting PDE III, senazodan prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiomyocytes. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac excitation-contraction coupling. This includes L-type calcium channels (leading to increased Ca²⁺ influx) and phospholamban (disinhibiting the sarcoplasmic reticulum Ca²⁺-ATPase [SERCA], thus enhancing Ca²⁺ reuptake and subsequent release). The net effect is an increase in the amplitude of the intracellular Ca²⁺ transient, resulting in a more forceful contraction.
-
Calcium Sensitization: Senazodan directly increases the sensitivity of the myofilaments to Ca²⁺.[1] This means that for a given concentration of intracellular Ca²⁺, a greater force is produced. This effect is thought to be mediated by its interaction with the troponin complex, enhancing the conformational changes that lead to the formation of actin-myosin cross-bridges.
The combination of these two mechanisms results in a potent, positive inotropic effect without a significant increase in myocardial oxygen consumption, a desirable characteristic for a cardiotonic agent.
Quantitative Data
The following tables summarize the key quantitative effects of this compound on myocardial contractility parameters.
Table 1: Effect of this compound on Myofilament Calcium Sensitivity
| Parameter | Species | Tissue Preparation | Senazodan HCl Concentration | Control pCa₅₀ | Senazodan pCa₅₀ | Fold Change in Ca²⁺ Sensitivity |
| pCa₅₀ | Rat | Skinned Right Ventricular Papillary Muscle | 100 µM | 5.54 | 5.84 | ~2-fold increase |
pCa₅₀ is the negative logarithm of the calcium concentration required for half-maximal activation of tension.
Table 2: Qualitative and Concentration-Dependent Effects of this compound
| Effect | Species/Tissue | Observation | Concentration Range |
| Increased Tension Development | Human Skinned Trabeculae Carneae | Concentration-dependent increase in maximal Ca²⁺-activated tension. | Not specified |
| Leftward shift in pCa-Tension Curve | Human Skinned Trabeculae Carneae | Indicates increased Ca²⁺ sensitivity. | Not specified |
| Increased Tension Development | Guinea Pig Papillary Muscles | Concentration-dependent positive inotropic effect. | Not specified |
| Reversal of Decreased Ca²⁺ Sensitivity | Endotoxemic Rat Skinned Papillary Muscle | Reversed the rightward shift of the pCa-tension curve and increased maximal tension. | 10 µM |
Experimental Protocols
Protocol 1: Assessment of Myofilament Calcium Sensitivity in Skinned Cardiac Fibers
This protocol describes the procedure for determining the effect of this compound on the calcium sensitivity of the contractile apparatus using chemically permeabilized ("skinned") cardiac muscle fibers.
1. Materials and Reagents:
-
Cardiac Tissue: Papillary muscles or trabeculae from the desired species (e.g., rat, guinea pig, or human).
-
Skinning Solution:
-
1% Triton X-100 in relaxing solution.
-
-
Relaxing Solution (pCa 9.0):
-
10 mM EGTA
-
5 mM MgATP
-
10 mM Imidazole
-
1 mM free Mg²⁺
-
Ionic strength adjusted to 150 mM with KCl
-
pH 7.0
-
-
Activating Solutions (pCa 6.0 to 4.5):
-
Same composition as the relaxing solution but with varying concentrations of CaCl₂ to achieve the desired free Ca²⁺ concentrations. The precise amounts of CaCl₂ should be calculated using a suitable software program that accounts for the binding constants of EGTA for Ca²⁺ and Mg²⁺ at the experimental temperature and pH.
-
-
This compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or distilled water) to create a high-concentration stock solution (e.g., 10 mM).
-
2. Procedure:
-
Tissue Preparation:
-
Excise the heart and place it in ice-cold relaxing solution.
-
Dissect small muscle bundles (trabeculae or papillary muscles) with a diameter of approximately 100-200 µm and a length of 1-2 mm.
-
-
Skinning (Permeabilization):
-
Incubate the muscle fibers in skinning solution for 30-60 minutes at 4°C to chemically remove the cell membranes.
-
After skinning, wash the fibers thoroughly with relaxing solution to remove the Triton X-100.
-
-
Mounting:
-
Mount the skinned fiber between a force transducer and a length controller in an experimental chamber.
-
Adjust the sarcomere length to a desired value (e.g., 2.2 µm) using laser diffraction.
-
-
Force Measurement:
-
Sequentially expose the fiber to activating solutions with increasing Ca²⁺ concentrations (from pCa 9.0 to pCa 4.5) to generate a force-pCa relationship.
-
Record the steady-state tension at each pCa.
-
-
Senazodan Application:
-
After obtaining a control force-pCa curve, incubate the fiber in relaxing solution containing the desired concentration of this compound (e.g., 10 µM or 100 µM) for a sufficient period (e.g., 10-15 minutes) to allow for drug diffusion.
-
Repeat the force-pCa measurements in the presence of senazodan in all activating solutions.
-
-
Data Analysis:
-
Normalize the tension at each pCa to the maximal tension obtained at pCa 4.5.
-
Plot the normalized tension against pCa and fit the data to the Hill equation to determine the pCa₅₀ and the Hill coefficient (n_H).
-
A leftward shift in the force-pCa curve and an increase in pCa₅₀ in the presence of senazodan indicate an increase in myofilament calcium sensitivity.
-
Protocol 2: Measurement of Contractile Force in Intact Papillary Muscles
This protocol outlines the methodology for assessing the positive inotropic effect of this compound on intact, electrically stimulated cardiac papillary muscles.
1. Materials and Reagents:
-
Cardiac Tissue: Papillary muscles from the right or left ventricle of the desired species.
-
Krebs-Henseleit Solution (or similar physiological salt solution):
-
118 mM NaCl
-
4.7 mM KCl
-
1.2 mM KH₂PO₄
-
1.2 mM MgSO₄
-
2.5 mM CaCl₂
-
25 mM NaHCO₃
-
11 mM Glucose
-
Gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
-
-
This compound Stock Solution:
-
Prepare as described in Protocol 1.
-
2. Procedure:
-
Tissue Preparation:
-
Rapidly excise the heart and place it in oxygenated, ice-cold Krebs-Henseleit solution.
-
Carefully dissect a thin papillary muscle, ensuring minimal damage to the tissue.
-
-
Mounting:
-
Mount the muscle vertically in a tissue bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.
-
Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.
-
-
Stimulation and Equilibration:
-
Stimulate the muscle electrically using field electrodes at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold.
-
Allow the muscle to equilibrate for at least 60 minutes, during which the resting tension should be adjusted to achieve maximal developed tension (L_max).
-
-
Drug Application:
-
After a stable baseline contraction is established, add this compound to the tissue bath in a cumulative concentration-response manner (e.g., from 10 nM to 100 µM).
-
Allow the contractile force to reach a steady state at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Continuously record the developed tension.
-
Measure the peak tension at baseline and at each drug concentration.
-
Express the increase in tension as a percentage of the baseline value.
-
Plot the percentage increase in tension against the logarithm of the senazodan concentration to construct a concentration-response curve and determine the EC₅₀.
-
Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for assessing myofilament calcium sensitivity.
Caption: Logical relationship of senazodan's mechanisms and effects.
References
Application of Senazodan Hydrochloride in Ischemia-Reperfusion Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This complex process plays a significant role in the pathophysiology of various cardiovascular conditions, including myocardial infarction and stroke. Senazodan hydrochloride (also known as MCI-154) is a novel cardiotonic agent with a dual mechanism of action: it acts as a calcium sensitizer and a phosphodiesterase III (PDE III) inhibitor.[1][2] These properties make it a promising candidate for investigation in the context of I/R injury, where compromised myofilament calcium responsiveness and altered cyclic nucleotide signaling are key pathological features.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound in preclinical models of ischemia-reperfusion injury.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Calcium Sensitization: It enhances the sensitivity of the myofilaments to calcium, thereby improving contractile force without significantly increasing intracellular calcium concentrations. This is particularly relevant in the context of ischemic contractile failure, where a decrease in myofilament Ca2+ responsiveness is a major contributor to reduced cardiac function.[1]
-
PDE III Inhibition: By inhibiting phosphodiesterase III, Senazodan increases intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to protein kinase A (PKA) activation, resulting in vasodilation and further enhancement of cardiac contractility.[2]
The following diagram illustrates the proposed signaling pathway of this compound.
Proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound (MCI-154) in models of myocardial ischemia.
Table 1: Effects of MCI-154 on Left Ventricular Function in Ischemic Guinea Pig Hearts [1]
| Parameter | Condition | Control (Ischemia) | MCI-154 (10⁻⁶ M) |
| LV Contractility | Low-flow Ischemia | Decreased by 50% | Restored to near pre-ischemic levels |
| Systolic Indo-1 Ratio | Low-flow Ischemia | Increased by 10% | Little effect |
| Diastolic Indo-1 Ratio | Low-flow Ischemia | Increased by 10% | Little effect |
Table 2: Hemodynamic and Myocardial Effects of MCI-154 in Anesthetized Dogs with Coronary Artery Stenosis [3]
| Parameter | Pre-Ischemia | Post-Ischemia (Control) | Post-Ischemia + MCI-154 |
| Ischemic Zone Segment Shortening | Normal | Decreased | Improved |
| LV dP/dtmax | Normal | Decreased | Improved |
| Ischemic Zone MVO₂ | - | - | No increase |
| Ischemic Zone Myocardial Blood Flow | - | - | No increase |
| LV End-Diastolic Pressure | Normal | Increased | Decreased |
| Systemic Blood Pressure | Normal | - | Decreased |
Table 3: In Vitro Potency of MCI-154 [2]
| Parameter | MCI-154 | Pimobendan | Milrinone |
| EC₅₀ for increasing +dP/dt (M) | 4.31 x 10⁻⁹ | 41.5 x 10⁻⁹ | 294 x 10⁻⁹ |
| IC₅₀ for PDE III inhibition (M) | 10.1 x 10⁻⁶ | 3.5 x 10⁻⁶ | 2.4 x 10⁻⁶ |
Experimental Protocols
Protocol 1: Ex Vivo Langendorff-Perfused Heart Model of Ischemia-Reperfusion Injury
This protocol is adapted from studies investigating the effects of cardiotonic agents on isolated hearts.[1][2]
Objective: To assess the effect of this compound on cardiac function and cellular calcium dynamics during and after a period of controlled global ischemia and reperfusion.
Materials:
-
This compound (MCI-154)
-
Krebs-Henseleit buffer
-
Indo-1 AM (for calcium imaging)
-
Isolated heart perfusion system (Langendorff apparatus)
-
Pressure transducer and data acquisition system
-
Fluorometer for indo-1 fluorescence measurement
Procedure:
-
Heart Isolation: Anesthetize a guinea pig and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mm Hg) and temperature (37°C).
-
Instrumentation: Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Indo-1 Loading (Optional): If measuring intracellular calcium, perfuse the heart with buffer containing Indo-1 AM.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Baseline Measurements: Record baseline left ventricular developed pressure (LVDP), heart rate, and coronary flow. If applicable, record baseline indo-1 fluorescence.
-
Induction of Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion and Treatment:
-
Control Group: Reperfuse the heart with standard Krebs-Henseleit buffer for a set duration (e.g., 60 minutes).
-
Senazodan Group: Reperfuse the heart with Krebs-Henseleit buffer containing this compound at the desired concentration(s). The drug can be administered either prior to ischemia (pre-conditioning) or at the onset of reperfusion.
-
-
Data Collection: Continuously monitor and record hemodynamic parameters throughout the reperfusion period.
-
Endpoint Analysis: At the end of the experiment, assess infarct size using triphenyltetrazolium chloride (TTC) staining.
Protocol 2: In Vivo Animal Model of Myocardial Ischemia-Reperfusion Injury
This protocol is a general guideline based on standard procedures for creating myocardial infarction in animal models, such as dogs.[3]
Objective: To evaluate the in vivo efficacy of this compound in reducing infarct size and improving cardiac function following regional myocardial ischemia and reperfusion.
Materials:
-
This compound (MCI-154)
-
Anesthetic agents
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG and blood pressure monitoring equipment
-
Sonomicrometry crystals (for measuring regional wall motion)
-
Microspheres (for measuring regional blood flow)
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., dog), intubate, and provide mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place catheters for drug administration and blood pressure monitoring.
-
Instrumentation: Suture a hydraulic occluder and a flow probe around the left anterior descending (LAD) coronary artery. Place sonomicrometry crystals in the myocardial region supplied by the LAD and a control region.
-
Baseline Measurements: After a stabilization period, record baseline hemodynamic parameters, regional myocardial blood flow (using microspheres), and regional contractile function.
-
Induction of Ischemia: Inflate the coronary occluder to induce regional myocardial ischemia for a predetermined duration (e.g., 90 minutes).
-
Treatment:
-
Control Group: Administer vehicle solution intravenously.
-
Senazodan Group: Administer this compound intravenously, either as a bolus followed by continuous infusion, starting before, during, or after the ischemic period.
-
-
Reperfusion: Deflate the occluder to allow reperfusion for a specified period (e.g., 48 hours).
-
Post-operative Monitoring: Monitor the animal's vital signs and cardiac function.
-
Endpoint Analysis: At the end of the study, determine the area at risk and infarct size using appropriate histological techniques (e.g., TTC staining).
Visualizations
The following diagrams illustrate a general experimental workflow and the logical relationship of key events in an ischemia-reperfusion injury study.
General experimental workflow for in vivo I/R studies.
Key events in ischemia-reperfusion injury.
Conclusion
This compound, with its unique dual mechanism of action, presents a compelling therapeutic candidate for mitigating ischemia-reperfusion injury. The provided protocols offer a framework for researchers to investigate its cardioprotective effects in established preclinical models. Further studies are warranted to fully elucidate its potential in reducing infarct size, preserving cardiac function, and improving outcomes following ischemic events. Careful consideration of dosing, timing of administration, and appropriate endpoint selection will be crucial for the successful evaluation of this promising compound.
References
- 1. Restoration of ischemic contractile failure of indo-1-loaded guinea pig heart by a calcium sensitizer, MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of MCI-154, a cardiotonic agent, on regional contractile function and myocardial oxygen consumption in the presence and absence of coronary artery stenosis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Senazodan Hydrochloride: A Versatile Tool for Investigating cAMP Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Senazodan hydrochloride is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1][2] This characteristic makes it an invaluable tool for researchers studying the intricacies of cyclic adenosine monophosphate (cAMP) signaling. By inhibiting PDE3, this compound effectively prevents the degradation of cAMP, leading to its intracellular accumulation.[3] This modulation of cAMP levels allows for the detailed investigation of a wide array of downstream cellular processes, including but not limited to cardiac muscle contraction, smooth muscle relaxation, and platelet aggregation.[3] These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in studying cAMP signaling, and relevant data for experimental design.
Mechanism of Action
The canonical cAMP signaling cascade begins with the activation of G-protein coupled receptors (GPCRs), which in turn stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP.[3] As a critical second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, eliciting specific cellular responses. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to the inactive 5'-AMP.[3]
This compound exerts its effects by specifically inhibiting the PDE3 isozyme.[1][4] This inhibition leads to a sustained elevation of intracellular cAMP levels, thereby amplifying the effects of the cAMP/PKA signaling pathway.[3]
Data Presentation
| Compound | Target | IC50 Value | Notes |
| Milrinone | PDE3 | 1.771 ± 0.716 µM | A well-studied PDE3 inhibitor often used as a positive control. |
| Amrinone | PDE3 | 9.863 ± 1.709 µM | Another established PDE3 inhibitor for comparative studies.[5] |
| Enoximone | PDE III | 1.8 µM | A selective PDE III inhibitor.[6] |
| Levosimendan | PDE III | 1.4 nM | A potent and highly selective PDE III inhibitor.[6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentration, and assay format.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the cAMP signaling pathway.
Experimental Protocols
The following are detailed protocols for utilizing this compound to study cAMP signaling in a cell-based assay.
Protocol 1: In Vitro Measurement of Intracellular cAMP Levels using a Competitive ELISA
This protocol outlines the steps to quantify changes in intracellular cAMP concentration in cultured cells following treatment with this compound.
Materials:
-
This compound (CAS: 98326-33-1)[7]
-
Cell line of interest (e.g., HEK293, CHO, primary cardiomyocytes)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX), a general PDE inhibitor (for positive control)
-
Forskolin, an adenylyl cyclase activator (for positive control)
-
Cell lysis buffer (provided with the cAMP assay kit)
-
Commercially available cAMP competitive ELISA kit
-
Microplate reader
Experimental Workflow Diagram:
Caption: General workflow for a cell-based cAMP assay.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare stock solutions of IBMX and Forskolin for use as positive controls.
-
Prepare serial dilutions of this compound to determine a dose-response curve. A suggested starting concentration range is 0.1 nM to 100 µM.
-
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, serum-free medium containing the desired concentrations of this compound, positive controls (e.g., 100 µM IBMX, 10 µM Forskolin), or a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.
-
Cell Lysis: Terminate the reaction by lysing the cells according to the protocol provided with the cAMP ELISA kit. This step is crucial to release intracellular cAMP for measurement.
-
cAMP Measurement: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-HRP conjugate and a cAMP-specific antibody in a pre-coated microplate.
-
Data Analysis:
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Express the results as pmol of cAMP per well or normalize to the protein concentration of the cell lysate.
-
Plot the dose-response curve for this compound and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Protocol 2: Functional Assay - Measuring Vasodilation in Isolated Aortic Rings
This protocol provides a method to assess the functional consequences of increased cAMP levels by measuring the vasodilatory effect of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose)
-
Phenylephrine (for pre-contraction)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.
-
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with changes of the bath solution every 15 minutes.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM).
-
Data Recording: Record the changes in isometric tension using a force transducer and a data acquisition system.
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve for this compound and calculate the EC50 value for vasodilation.
-
Logical Relationship Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. This compound - CAS:98326-33-1 - KKL Med Inc. [kklmed.com]
- 5. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-(4-pyridinylamino)phenyl)-, hydrochloride (1:1) | C15H15ClN4O | CID 123941 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Senazodan hydrochloride stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senazodan hydrochloride. The information is designed to address common stability issues encountered in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Solutions should be stored in tightly sealed containers and protected from light and moisture to prevent degradation.[1]
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation or cloudiness upon preparation of a this compound solution can sometimes occur. Gentle heating and/or sonication can be employed to aid in the complete dissolution of the compound. If the issue persists, it may be necessary to adjust the solvent system.
Q3: What solvents are recommended for preparing this compound solutions?
Based on available information, two common solvent systems can be used for preparing this compound solutions:
-
System 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
System 2: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Both of these protocols have been reported to yield clear solutions at a concentration of at least 2.5 mg/mL.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Is this compound sensitive to light?
The recommendation to store solutions "away from...light" suggests potential photosensitivity.[1] To minimize the risk of photodegradation, it is best practice to prepare and handle solutions of this compound under subdued light conditions and store them in amber vials or containers wrapped in aluminum foil.
Troubleshooting Guide: Solution Stability Issues
This guide addresses common problems related to the stability of this compound in solution.
| Problem | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Chemical degradation of this compound. | - Verify Storage Conditions: Ensure stock solutions are stored at the correct temperature and protected from light and moisture. - Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment. - Perform a Forced Degradation Study: To understand the stability of this compound under your specific experimental conditions (pH, temperature, light exposure), consider performing a forced degradation study (see Experimental Protocols section). - Use a Stability-Indicating Analytical Method: Employ an analytical method, such as HPLC, that can separate the intact drug from any potential degradation products to accurately quantify the amount of active compound remaining. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | - Characterize Degradation Products: If unknown peaks appear, especially under stress conditions, use techniques like LC-MS to identify the mass of the degradation products. This can provide insights into the degradation pathway. - Optimize Experimental Conditions: If degradation is significant, consider modifying your experimental parameters (e.g., adjusting pH, lowering temperature, protecting from light) to improve stability. |
| Precipitation During Experiment | Poor solubility in the experimental medium. | - Adjust Solvent Composition: The concentration of co-solvents like DMSO may need to be optimized for your specific experimental buffer or medium. - Check for Excipient Incompatibility: If you are formulating this compound with other excipients, there may be a compatibility issue leading to precipitation. A systematic drug-excipient compatibility study may be necessary. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as reverse-phase HPLC with UV detection. Compare the chromatograms of the stressed samples to that of an unstressed control solution.
Protocol 2: Example Stability-Indicating HPLC Method (Hypothetical)
This is a hypothetical HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound. This method will likely require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution may be necessary to separate the parent compound from its degradation products. A typical starting point could be a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Example Gradient:
-
0-5 min: 90% Aqueous, 10% Organic
-
5-20 min: Gradient to 30% Aqueous, 70% Organic
-
20-25 min: Hold at 30% Aqueous, 70% Organic
-
25-30 min: Return to initial conditions
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor peak purity.
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
References
Preventing off-target effects of Senazodan hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senazodan hydrochloride. Our aim is to help you anticipate and address potential issues related to off-target effects in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected Cardiotonic Effects in Non-Cardiac Cells
Question: I am observing changes in intracellular calcium levels and contractile protein activity in my non-cardiac cell line (e.g., smooth muscle, platelets) after treatment with this compound. Is this an off-target effect?
Answer: Not necessarily. This compound's primary mechanism of action involves two key functions: inhibition of phosphodiesterase III (PDE3) and sensitization of troponin C to calcium.[1] While the cardiotonic effects are most pronounced in the heart, the underlying mechanisms can be present in other tissues.
-
PDE3 Inhibition: PDE3 is not exclusive to cardiac tissue. It is also found in vascular smooth muscle and platelets.[2] Inhibition of PDE3 in these cells will lead to an increase in cyclic AMP (cAMP), which can influence a variety of cellular processes, including calcium signaling and cell contraction/relaxation.
-
Calcium Sensitization: this compound enhances the binding of Ca2+ to troponin C.[1] While troponin C is the canonical calcium sensor in striated muscle, other calcium-binding proteins with structural similarities may be affected in other cell types, leading to unexpected changes in calcium-dependent signaling pathways.
Troubleshooting Steps:
-
Confirm PDE3 Isoform Expression: Verify the expression of PDE3 isoforms (PDE3A and PDE3B) in your cell line using techniques like qPCR or Western blotting. PDE3A is predominantly found in cardiovascular tissues, while PDE3B is more common in adipose tissue.[2] Knowing which isoform is present can help interpret your results.
-
Use a PDE3-Independent Calcium Sensitizer: To determine if the observed effect is due to calcium sensitization independent of PDE3 inhibition, consider using a calcium sensitizer with a different mechanism of action as a positive control.
-
Dose-Response Curve: Perform a dose-response experiment. If the unexpected effect occurs at a much higher concentration than that required for PDE3 inhibition, it may suggest an off-target interaction.
Issue 2: Unexplained Changes in Cellular Metabolism
Question: My experiments are showing alterations in glucose or lipid metabolism in my cells after treatment with this compound. Is this a known off-target effect?
Answer: This could be an "on-target" effect mediated by a different PDE3 subtype. PDE3B, the isoform of phosphodiesterase 3 found predominantly in adipose tissue, plays a significant role in regulating metabolism.[2]
Troubleshooting Steps:
-
Determine PDE3B Expression: As with the previous issue, confirm the expression of PDE3B in your experimental model.
-
Measure cAMP Levels: Directly measure intracellular cAMP levels to confirm that this compound is inhibiting PDE activity in your cells.
-
Use a Subtype-Selective Inhibitor (if available): If a known PDE3A- or PDE3B-selective inhibitor is available, it can be used to dissect which isoform is responsible for the observed metabolic effects.
Experimental Protocol: Western Blot for PDE3A and PDE3B Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PDE3A and PDE3B overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cardiotonic agent with a dual mechanism of action. It acts as a Ca2+ sensitizer by enhancing the binding of calcium to myofilaments and purified cardiac troponin C.[1] It also inhibits phosphodiesterase III (PDE3), leading to increased intracellular levels of cyclic AMP (cAMP).[1]
Q2: What are the known on-target effects of this compound that might be misinterpreted as off-target effects?
A2: The primary on-target effects of this compound include increased cardiac contractility and vasodilation.[3] However, because PDE3 is also present in other tissues like vascular smooth muscle and platelets, you may observe effects such as inhibition of platelet aggregation or relaxation of smooth muscle in non-cardiac experimental systems. These are extensions of the on-target mechanism.
Q3: Are there different subtypes of PDE3 that could be affected by this compound?
A3: Yes, there are two main subtypes of PDE3: PDE3A and PDE3B. PDE3A is primarily found in the heart and blood vessels, while PDE3B is predominantly expressed in adipose tissue.[2] Non-selective inhibition of both subtypes could lead to both cardiovascular and metabolic effects.
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound through a dose-response curve to avoid using excessively high concentrations that are more likely to induce off-target binding.
-
Use appropriate controls: Include negative controls (vehicle only) and positive controls (compounds with known mechanisms of action) to help interpret your results.
-
Characterize your experimental system: Understand the expression profile of PDE isoforms and other potential targets in your cell lines or animal models.
Q5: Have any specific off-target binding partners for this compound been identified?
A5: To date, specific off-target binding partners for this compound outside of the PDE family have not been extensively documented in publicly available literature. Most of the observed "adverse" effects in a broader context are related to the potent on-target activity of PDE3 inhibitors as a class, such as an increased risk of arrhythmia with long-term use in heart failure patients.[1]
Data Summary
Table 1: On-Target Effects of this compound
| Effect | Mechanism | Primary Tissue | Reference |
| Increased Myocardial Contractility | Ca2+ sensitization, PDE3A inhibition | Heart | [1] |
| Vasodilation | PDE3A inhibition | Vascular Smooth Muscle | [2] |
| Inhibition of Platelet Aggregation | PDE3A inhibition | Platelets | [2] |
| Regulation of Metabolism | PDE3B inhibition | Adipose Tissue | [2] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Senazodan hydrochloride solubility problems and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Senazodan hydrochloride, with a focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Senazodan is a selective phosphodiesterase 3 (PDE3) inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Senazodan increases intracellular cAMP levels, leading to a cascade of downstream effects, including vasodilation and increased cardiac contractility.[1][2][4]
Q2: What are the known solubility characteristics of this compound?
This compound is a salt form of a weakly basic compound, and its solubility is pH-dependent.[5][6] It is generally more soluble in acidic conditions. Quantitative solubility data is summarized in the table below.
Solubility Data
| Solvent/Buffer | Temperature | Solubility | Molar Concentration (mM) | Source(s) |
| Water | Not Specified | 25 mg/mL | 82.57 | |
| DMSO | Not Specified | 67.5 mg/mL | 222.95 |
Note: The solubility in aqueous solutions can be significantly influenced by pH. For weakly basic drugs like Senazodan, solubility generally decreases as the pH increases towards and beyond its pKa.[5]
Troubleshooting Solubility Issues
Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
This is a common issue known as "crashing out" and occurs because the compound is much less soluble in the aqueous environment compared to the concentrated organic stock solution.[7]
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity in cell-based assays.[7]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform a serial dilution. First, create an intermediate dilution in the aqueous buffer, and then add this to the final volume.[7]
-
Vortexing During Dilution: Add the stock solution dropwise to the vortexing aqueous buffer. The rapid mixing can help to disperse the compound and prevent the formation of localized high concentrations that lead to precipitation.[7]
-
Gentle Warming: Pre-warming the aqueous buffer to 37°C can sometimes improve solubility. However, be cautious about the temperature stability of this compound.[7][8]
-
pH Adjustment: Since Senazodan is a hydrochloride salt of a basic compound, its solubility is expected to be higher at a lower pH.[5] Consider adjusting the pH of your final aqueous solution to a more acidic range if your experimental conditions allow.
-
Use of Excipients (for in vivo formulations): For animal studies, co-solvents and surfactants are often used to improve solubility and maintain the drug in solution. Two reported formulations are:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL.
-
Problem: I am seeing variability in my experimental results, which I suspect is due to inconsistent solubility.
Solutions:
-
Ensure Complete Dissolution of Stock: Always visually inspect your stock solution to ensure there are no undissolved particles. Sonication can be used to aid dissolution in DMSO or water.
-
Freshly Prepare Working Solutions: Due to the potential for precipitation over time, it is best to prepare your final working solutions fresh for each experiment.
-
Vehicle Controls: Always include a vehicle control (the final concentration of the solvent(s) without the compound) in your experiments to account for any effects of the solvent system itself.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile environment, accurately weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 3.03 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[7]
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
Prepared this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Aqueous Buffer: If compatible with your experiment, pre-warm your aqueous buffer to 37°C.[8]
-
Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise to achieve your final desired concentration.[7]
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's mechanism of action via PDE3 inhibition.
References
- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. emulatebio.com [emulatebio.com]
Senazodan Hydrochloride: A Technical Guide to Vehicle Selection for Animal Studies
FOR IMMEDIATE RELEASE
[City, State] – December 8, 2025 – To facilitate vital preclinical research, this technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the appropriate vehicle selection for animal studies involving the investigational drug Senazodan hydrochloride. This document offers troubleshooting advice and frequently asked questions (FAQs) to ensure the successful administration and reliable outcomes of your experiments.
This compound is a potent phosphodiesterase III (PDE III) inhibitor and a calcium sensitizer, making it a promising candidate for cardiovascular research. However, its formulation can be challenging due to its physicochemical properties. This guide aims to address these challenges directly, providing clear, actionable protocols and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for administering this compound in animal studies?
A1: The selection of a vehicle for this compound is highly dependent on the route of administration and the specific animal model. Based on available data, two primary formulations have been successfully used for in vivo studies.[1] These are detailed in the tables below.
Q2: How do I prepare a solution of this compound for intravenous (IV) administration?
A2: For intravenous administration, a common and effective vehicle system utilizes a combination of solvents to ensure the solubility and stability of this compound. A widely cited protocol is the DMSO/PEG300/Tween-80/Saline vehicle. It is crucial to follow the precise order of addition and ensure complete dissolution at each step. Heating and/or sonication can be employed to aid dissolution if precipitation occurs.[1]
Q3: What is a suitable vehicle for oral administration of this compound?
A3: For oral gavage studies, ensuring bioavailability is key. While specific oral bioavailability data for this compound in various vehicles is not extensively published, the principles of formulating poorly water-soluble drugs for oral delivery can be applied. A formulation that enhances solubility and absorption is desirable. The use of cyclodextrins, such as SBE-β-CD, is a well-established method for improving the oral bioavailability of such compounds.[2]
Q4: I am observing precipitation when preparing my this compound formulation. What should I do?
A4: Precipitation can occur if the compound is not fully solubilized or if the solvent capacity is exceeded. If you encounter precipitation, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use an ultrasonic bath to break down any aggregates and enhance solubilization.[1]
-
Order of Addition: Ensure that the solvents are added in the correct order as specified in the protocol. For the DMSO/PEG300/Tween-80/Saline vehicle, this compound should first be dissolved in DMSO before the other components are added sequentially.
-
Fresh Solvents: Use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of some compounds.[1]
-
pH Adjustment: While not standard for these specific published vehicles, for aqueous-based formulations, adjusting the pH can sometimes improve the solubility of hydrochloride salts. However, this should be done with caution, considering the stability of the compound and potential physiological effects.
Q5: Are there any known adverse effects of the recommended vehicles in animals?
A5: Yes, the components of the vehicle can have their own biological effects, which should be considered when designing your study and interpreting the results. A vehicle-only control group is essential.
-
DMSO (Dimethyl sulfoxide): Can cause local irritation at the injection site. At higher concentrations, it may lead to sedation, headache, nausea, or dizziness.[3] It has also been reported to have anti-inflammatory and antimicrobial properties that could potentially interfere with some study models.[4]
-
PEG300 (Polyethylene glycol 300): Generally considered safe at the concentrations used in these formulations. However, high concentrations of some PEGs have been associated with hypertension and bradycardia in rats, which could confound cardiovascular studies.[5]
-
Tween-80 (Polysorbate 80): A non-ionic surfactant used to improve solubility and stability. It is generally well-tolerated, but high concentrations have been reported to decrease locomotor activity in mice.[6]
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): Considered safe for administration in animals. It is used to form water-soluble inclusion complexes with hydrophobic molecules, thereby enhancing their solubility.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the recommended vehicle formulations.
| Physicochemical Properties of this compound | |
| Molecular Formula | C₁₅H₁₅ClN₄O[7] |
| Molecular Weight | 302.76 g/mol [7] |
| Solubility in DMSO | ≥ 67.5 mg/mL (222.95 mM)[1] |
| Solubility in Water | ≥ 25 mg/mL (82.57 mM)[1] |
| Vehicle Formulation for Intravenous (IV) Administration | |
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Achievable Concentration | ≥ 2.5 mg/mL (8.26 mM)[1] |
| Vehicle Formulation for Oral/IP Administration | |
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
| Achievable Concentration | ≥ 2.5 mg/mL (8.26 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO/PEG300/Tween-80/Saline Vehicle
-
Weigh the required amount of this compound.
-
Add 10% of the final desired volume of DMSO to the this compound and vortex or sonicate until fully dissolved.
-
Add 40% of the final desired volume of PEG300 to the solution and mix thoroughly.
-
Add 5% of the final desired volume of Tween-80 and mix until a clear solution is obtained.
-
Finally, add 45% of the final desired volume of saline to reach the final concentration and mix well.
Protocol 2: Preparation of this compound in DMSO/SBE-β-CD Vehicle
-
Weigh the required amount of this compound.
-
Dissolve the this compound in 10% of the final desired volume of DMSO.
-
In a separate container, prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Add 90% of the final desired volume of the 20% SBE-β-CD solution to the DMSO solution containing this compound.
-
Mix thoroughly until a clear solution is achieved.
Signaling Pathway and Experimental Workflow Diagrams
To further aid researchers, the following diagrams illustrate the mechanism of action of this compound and a general workflow for vehicle selection.
Caption: PDE III Inhibition Pathway of Senazodan.
Caption: Calcium Sensitization Mechanism of Senazodan.
References
- 1. fiveable.me [fiveable.me]
- 2. Calcium Sensitization Mechanisms in Gastrointestinal Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 6. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of Senazodan hydrochloride in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Senazodan hydrochloride. The information provided is based on the known pharmacology of Senazodan as a phosphodiesterase III (PDE3) inhibitor and data from related compounds, owing to the limited availability of specific long-term toxicity data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a phosphodiesterase III (PDE3) inhibitor.[1][2][3] By inhibiting PDE3, it prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[2] Increased cAMP levels in the heart lead to a positive inotropic effect (increased contractility), while in vascular smooth muscle, it results in vasodilation.[2][3]
Q2: What are the potential long-term toxicities associated with this compound?
A2: While specific long-term toxicity data for this compound is limited, the class of PDE3 inhibitors has been associated with an increased risk of mortality, arrhythmias, and sudden cardiac death in long-term use for chronic heart failure.[1][2][4][5] These adverse effects are thought to be linked to the sustained increase in intracellular calcium levels, which can be pro-arrhythmic.[4][5]
Q3: Are there any known drug-drug interactions to be aware of during in vivo studies?
A3: Caution should be exercised when co-administering this compound with other cardiovascular agents. For instance, combining with other inotropic drugs (e.g., β-adrenergic agonists like dobutamine) could have additive effects on myocardial contractility and heart rate, potentially increasing the risk of arrhythmias.[4] Concurrent use with vasodilators may lead to excessive hypotension. Careful dose adjustments and cardiovascular monitoring are recommended.
Q4: What are the key differences in the toxicological profile between this compound and its parent compound, pimobendan?
A4: There is limited public information directly comparing the toxicology of Senazodan and pimobendan. Pimobendan, also a PDE3 inhibitor with calcium-sensitizing properties, is generally considered well-tolerated in long-term veterinary use for congestive heart failure.[6][7][8] However, concerns about pro-arrhythmic effects exist, particularly at higher doses or in combination with other medications.[6] Researchers should assume a similar potential for pro-arrhythmia with this compound and implement appropriate monitoring.
Q5: What are some strategies to mitigate potential cardiotoxicity in long-term animal studies?
A5: To minimize cardiotoxicity, consider the following:
-
Dose-ranging studies: Conduct thorough dose-finding studies to identify the lowest effective dose.
-
Intermittent Dosing: Explore intermittent dosing schedules (e.g., drug holidays) to avoid sustained increases in intracellular calcium.
-
Combination Therapy: Investigate co-administration with agents that may counteract pro-arrhythmic effects, such as beta-blockers, though this requires careful pharmacological evaluation to avoid negating the therapeutic effect.
-
Cardioprotective Agents: Consider the use of antioxidants or other cardioprotective agents, although their efficacy in this context needs to be specifically tested.
Troubleshooting Guides
Issue 1: Unexplained mortality in long-term rodent studies.
| Potential Cause | Troubleshooting Steps |
| Ventricular Arrhythmias | 1. Review telemetry data for evidence of ventricular tachycardia or fibrillation preceding death. 2. If telemetry is unavailable, perform electrocardiogram (ECG) monitoring on a subset of animals at peak plasma concentrations. 3. Consider reducing the dose or exploring an alternative dosing regimen. |
| Exacerbation of underlying cardiomyopathy | 1. Ensure the animal model used does not have a pre-existing cardiomyopathy that could be worsened by a positive inotrope. 2. Perform histopathological analysis of cardiac tissue from deceased animals to look for signs of myocardial damage, fibrosis, or inflammation. |
| Off-target toxicities | 1. Conduct a full panel of clinical pathology (hematology and serum chemistry) to identify any unexpected organ damage. 2. Review necropsy findings for any gross abnormalities in other organs. |
Issue 2: Significant increase in heart rate (tachycardia) observed during in vivo experiments.
| Potential Cause | Troubleshooting Steps |
| Direct chronotropic effect of PDE3 inhibition | 1. This is an expected pharmacological effect. Determine if the magnitude of the heart rate increase is within an acceptable range for the study. 2. Evaluate the dose-response relationship for the tachycardic effect. 3. Consider if the tachycardia is contributing to pro-arrhythmic risk. |
| Reflex tachycardia due to vasodilation | 1. Monitor blood pressure simultaneously with heart rate. A drop in blood pressure followed by an increase in heart rate suggests reflex tachycardia. 2. If hypotension is significant, a dose reduction may be necessary. |
Issue 3: Inconsistent inotropic response in ex vivo heart preparations.
| Potential Cause | Troubleshooting Steps |
| Tissue Desensitization | 1. Prolonged exposure to high concentrations of PDE3 inhibitors can lead to receptor desensitization or downregulation. 2. Ensure washout periods between drug applications are sufficient. 3. Prepare fresh tissue for each experiment. |
| Compound Stability in solution | 1. Verify the stability of this compound in the experimental buffer and at the experimental temperature. 2. Prepare fresh stock solutions for each experiment. |
| Variability in tissue health | 1. Ensure consistent and optimal tissue harvesting and preparation techniques. 2. Discard any tissue that shows signs of poor viability before starting the experiment. |
Quantitative Data Summary
Table 1: Class-wide Toxicities of PDE3 Inhibitors in Chronic Heart Failure (Human Clinical Trials)
| Adverse Event | Relative Risk vs. Placebo (95% CI) | Reference |
| All-cause Mortality | 1.17 (1.06 - 1.30) | [1] |
| Cardiac Death | Increased | [1] |
| Sudden Death | Increased | [1][5] |
| Arrhythmias | Increased | [1][2] |
| Vertigo/Dizziness | Increased | [1] |
| Headache | ~3% incidence | [2] |
| Hypotension | ~3% incidence | [2] |
Note: This data is for the class of PDE3 inhibitors and may not be directly representative of this compound. Specific quantitative data for this compound is not publicly available.
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Safety Assessment in a Rodent Model
-
Animal Model: Male and female Sprague-Dawley rats (n=10/sex/group).
-
Dose Groups: Vehicle control, Low dose, Mid dose, High dose of this compound. Doses should be selected based on prior dose-ranging studies.
-
Route of Administration: Oral gavage, once daily for 90 days.
-
Parameters Monitored:
-
Continuous Telemetry (subset of animals): ECG, heart rate, blood pressure, and body temperature.
-
Weekly: Detailed clinical observations, body weight, food consumption.
-
Monthly: Ophthalmoscopy.
-
At termination (Day 91):
-
Blood collection for hematology and clinical chemistry.
-
Necropsy and organ weight measurements.
-
Histopathological examination of the heart and other major organs.
-
-
-
Data Analysis: Statistical analysis of all quantitative data to identify any dose-dependent adverse effects.
Protocol 2: Assessment of Pro-arrhythmic Potential using Ex Vivo Langendorff Heart Preparation
-
Tissue Source: Hearts from male New Zealand White rabbits.
-
Preparation: Isolate hearts and perfuse with Krebs-Henseleit buffer on a Langendorff apparatus.
-
Electrophysiological Recordings: Place electrodes on the epicardial surface to record a pseudo-ECG.
-
Experimental Protocol:
-
Allow for a 30-minute stabilization period.
-
Administer increasing concentrations of this compound into the perfusate.
-
Record changes in heart rate, contractility (measured via a left ventricular balloon), and ECG parameters (PR interval, QRS duration, QT interval).
-
Monitor for the occurrence of arrhythmias (e.g., premature ventricular contractions, tachycardia).
-
-
Positive Control: Use a known pro-arrhythmic compound (e.g., dofetilide) to validate the sensitivity of the model.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing Senazodan HCl toxicity.
References
- 1. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. PDE3 inhibition in dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Nucleotide Phosphodiesterase 3A1 Protects the Heart Against Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retrospective evaluation of the safety and tolerability of pimobendan in cats with obstructive vs nonobstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. canadianveterinarians.net [canadianveterinarians.net]
Technical Support Center: Senazodan Hydrochloride Protocol Refinement for Reproducibility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid researchers, scientists, and drug development professionals in achieving reproducible results with Senazodan hydrochloride (also known as MCI-154 hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiotonic agent with a dual mechanism of action. It acts as a selective inhibitor of phosphodiesterase III (PDE III) and as a calcium (Ca²⁺) sensitizer.[1] As a PDE III inhibitor, it increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to positive inotropic and vasodilatory effects. As a Ca²⁺ sensitizer, it enhances the sensitivity of the contractile machinery to calcium, further increasing myocardial contractility.[1][2][3]
Q2: What is the solubility and recommended storage for this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vivo experiments, a common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: What were the findings from clinical trials involving Senazodan?
Senazodan was under development by Mitsubishi Chemical for the treatment of acute heart failure. However, its development was discontinued during Phase II clinical trials. Detailed results from these trials are not widely published.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or lower than expected biological activity | Compound Degradation: Improper storage or multiple freeze-thaw cycles can lead to degradation. | Use a fresh aliquot of the stock solution or prepare a new one. Store aliquots at -80°C for long-term storage.[1] |
| Inaccurate Concentration: Errors in weighing the compound or in serial dilutions. | Carefully re-weigh the compound and prepare a fresh stock solution. Use calibrated pipettes for dilutions. | |
| Precipitation in Aqueous Buffer: The compound may precipitate when diluted from a DMSO stock into an aqueous buffer. | Make intermediate dilutions in DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration is low (typically <0.5%). Gentle warming or sonication can aid dissolution.[1] | |
| High variability between experimental replicates | Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially at low volumes. | Ensure pipettes are properly calibrated. For low concentrations, consider preparing a larger volume of a more dilute stock to pipette larger, more accurate volumes. |
| Cell Health and Density: Variations in cell health or seeding density can lead to inconsistent responses. | Use cells that are in a consistent passage number and are in the logarithmic growth phase. Ensure uniform cell seeding across all wells. | |
| Discrepancy between biochemical and cell-based assay results | Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. | Increase the incubation time to allow for greater compound uptake. |
| Efflux by Cellular Pumps: The compound may be actively transported out of the cells by efflux pumps. | Co-incubate with a known efflux pump inhibitor to see if the activity of Senazodan is restored. | |
| Unexpected Off-Target Effects | High Compound Concentration: At high concentrations, the compound may lose selectivity and interact with other targets. | Perform a dose-response experiment to determine the lowest effective concentration. |
| Vehicle Toxicity: The solvent used to dissolve the compound may be toxic to the cells. | Include a vehicle-only control in your experiments to assess the effect of the solvent. |
Experimental Protocols
In Vitro Assay for Positive Inotropic Effect in Guinea Pig Papillary Muscle
This protocol is adapted from studies on the effects of Senazodan (MCI-154) on isolated cardiac tissue.[4][5]
1. Tissue Preparation:
-
Euthanize a male guinea pig (250-350 g) according to approved animal care and use protocols.
-
Rapidly excise the heart and place it in oxygenated Tyrode's solution at room temperature. The composition of Tyrode's solution is (in mM): NaCl 137, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, and glucose 5.5.
-
Dissect the right ventricular papillary muscle.
2. Experimental Setup:
-
Mount the papillary muscle vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the muscle to a force-displacement transducer to record isometric contraction.
-
Stimulate the muscle with electrical pulses (1 Hz, 5 ms duration, voltage 20% above threshold).
-
Allow the muscle to equilibrate for at least 60 minutes, with the bathing solution being changed every 15-20 minutes.
3. Data Acquisition:
-
After equilibration, record baseline contractile force.
-
Prepare a stock solution of this compound in DMSO.
-
Add cumulative concentrations of this compound to the organ bath, typically ranging from 10⁻⁷ M to 10⁻⁴ M.[4][5]
-
Allow the contractile force to stabilize at each concentration (usually 15-20 minutes) before adding the next concentration.
-
Record the developed tension at each concentration.
4. Data Analysis:
-
Express the contractile force at each Senazodan concentration as a percentage of the baseline force.
-
Plot the concentration-response curve and calculate the EC₅₀ value.
In Vivo Administration in a Rat Model of Heart Failure
This protocol provides a general guideline for the preparation and administration of this compound for in vivo studies.
1. Animal Model:
-
Induce heart failure in adult male Sprague-Dawley rats (200-250 g) using a validated method such as isoproterenol-induced cardiac injury or coronary artery ligation.
2. Preparation of this compound for Injection:
-
Prepare a stock solution of this compound in DMSO.
-
For intravenous (i.v.) administration, dilute the stock solution in a vehicle to achieve the desired final concentration. A suitable vehicle can be a mixture of PEG300, Tween-80, and saline.[1] For example, to prepare a 1 mg/mL solution, you could use a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
The working solution for in vivo experiments should be prepared fresh on the day of use.[1]
3. Administration:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Administer this compound via the desired route (e.g., intravenous injection into the tail vein). A reported effective dose is 0.1 mg/kg.[1]
-
A control group should receive the vehicle only.
4. Monitoring and Analysis:
-
Monitor hemodynamic parameters such as blood pressure, heart rate, and left ventricular developed pressure using appropriate instrumentation.
-
At the end of the experiment, euthanize the animal and collect heart tissue for further analysis (e.g., histology, biochemical assays).
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound in cardiomyocytes.
Experimental Workflow for In Vitro Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of Ca2+ sensitizers--update 2001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of calcium-sensitizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Changes in membrane potentials and currents of ventricular cells of the guinea pig heart by a new cardiotonic drug, MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to Senazodan hydrochloride effects
Technical Support Center: Senazodan Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cardiotonic agent that functions primarily as a phosphodiesterase 3 (PDE3) inhibitor.[1][2] By inhibiting the PDE3 enzyme, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[3][4] This rise in cAMP has two main effects:
-
In the heart: It leads to an increased influx of calcium ions, resulting in a positive inotropic effect (increased contractility).[2][3][4]
-
In vascular smooth muscle: It causes vasodilation, which reduces both preload and afterload on the heart.[2][3][5] Additionally, Senazodan has been noted to act as a Ca2+ sensitizer, directly affecting actin-myosin crossbridge kinetics.[6]
Q2: What are the potential reasons for observing reduced or no effect of Senazodan in my experimental model?
A2: A lack of response to Senazodan can stem from several factors, which can be broadly categorized as:
-
Intrinsic Resistance: The cell line or animal model may naturally have low expression levels of PDE3A, the primary cardiac isoform, or possess a non-functional downstream cAMP signaling pathway.
-
Acquired Resistance: Cells or tissues that were initially sensitive may develop resistance mechanisms after prolonged or repeated exposure to the compound.
-
Experimental Issues: This can include incorrect drug concentration, degradation of the this compound stock solution, suboptimal cell health, or issues with the experimental assay itself.
Q3: How can I confirm that my cell line has developed resistance to Senazodan?
A3: The most direct way to confirm acquired resistance is to determine the half-maximal inhibitory concentration (IC50) of Senazodan in your potentially resistant cell line and compare it to the parental (sensitive) cell line. A significant rightward shift (increase) in the IC50 value is a strong indicator of resistance. This is typically measured using a cell viability assay or a functional assay that measures cAMP levels or PDE3 activity.
Troubleshooting Guide for Diminished Senazodan Efficacy
If you are observing a diminished response to Senazodan, use the following guide to troubleshoot potential causes. The workflow is designed to systematically investigate the issue from experimental setup to molecular mechanisms.
Diagram: Troubleshooting Workflow for Senazodan Resistance
References
- 1. Senazodan - AdisInsight [adisinsight.springer.com]
- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Senazodan Hydrochloride and Other PDE3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Senazodan hydrochloride (MCI-154) with other prominent phosphodiesterase 3 (PDE3) inhibitors, including Milrinone, Cilostazol, and Enoximone. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, enzymatic selectivity, and hemodynamic effects.
Introduction to PDE3 Inhibitors
Phosphodiesterase 3 (PDE3) inhibitors are a class of drugs that increase intracellular levels of cyclic adenosine monophosphate (cAMP) by preventing its breakdown by the PDE3 enzyme.[1][2] This mechanism leads to two primary physiological responses: positive inotropy (increased force of heart muscle contraction) and vasodilation (relaxation of blood vessels).[2][3] These dual effects, often termed "inodilation," make PDE3 inhibitors useful in the short-term management of acute decompensated heart failure.[3][4]
This compound is a cardiotonic agent that functions as both a PDE3 inhibitor and a calcium (Ca2+) sensitizer.[5][6] This dual mechanism suggests it may enhance cardiac contractility not only by increasing cAMP but also by directly increasing the sensitivity of the contractile machinery to calcium.[6]
Mechanism of Action: The cAMP Signaling Pathway
PDE3 inhibitors exert their effects by modulating the cAMP signaling cascade within cardiac myocytes and vascular smooth muscle cells. In the heart, stimulation of beta-adrenergic receptors activates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various targets, including L-type calcium channels and phospholamban. This results in increased intracellular calcium levels and enhanced myocardial contractility. PDE3 hydrolyzes cAMP, terminating this signal. By inhibiting PDE3, these drugs maintain elevated cAMP levels, thus augmenting cardiac contractility and promoting vasodilation.[2][3]
Comparative Performance Data
In Vitro Potency and Selectivity
The potency and selectivity of PDE inhibitors are critical determinants of their therapeutic profiles. A highly selective inhibitor for PDE3 is expected to have more targeted cardiovascular effects with fewer off-target side effects. Senazodan (MCI-154) has demonstrated high selectivity for PDE3.[6]
The table below summarizes the half-maximal inhibitory concentration (IC50) values for Senazodan and other PDE3 inhibitors against various phosphodiesterase isozymes. Lower IC50 values indicate greater potency.
| Compound | PDE3 IC50 (µM) | PDE1 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| Senazodan (MCI-154) | 3.8[6] | >100[6] | >100[6] | N/A |
| Milrinone | 0.42 - 2.1[7][8] | >100 | 19[8] | >100[8] |
| Cilostazol | 0.2[7][8] | >100 | >100 | >100[8] |
| Enoximone | ~1-5[8] | >100 | >100 | >100[8] |
Comparative Hemodynamic Effects
The clinical utility of PDE3 inhibitors in acute heart failure is defined by their ability to improve hemodynamic parameters. The primary goals are to increase cardiac output and reduce cardiac filling pressures without inducing significant hypotension or tachycardia.
The following table summarizes the reported hemodynamic effects of Senazodan and its comparators from various preclinical and clinical studies.
| Parameter | Senazodan (preclinical, i.v.) | Milrinone (clinical, i.v.) | Cilostazol (clinical, oral) | Enoximone (clinical, i.v.) |
| Cardiac Index (CI) | ▲ (not quantified)[5] | ▲ ~36%[4] | ▲ (modest)[9] | ▲ ~33%[10] |
| Pulmonary Capillary Wedge Pressure (PCWP) | ▼ (LVEDP reduced)[5] | ▼ ~14%[4] | ▼ (not significant)[11] | N/A |
| Systemic Vascular Resistance (SVR) | ▼ (vasodilator effect)[5] | ▼ (significant)[4] | ▼ (significant)[11] | ▼ ~26%[10] |
| Heart Rate (HR) | ↔ (not obviously changed)[5] | ▲ ~10%[4] | ▲ (modest)[9] | ▲ ~9%[10] |
| Mean Arterial Pressure (MAP) | N/A | ▼ ~7%[4] | ▼ (modest) | N/A |
Key: ▲ Increase, ▼ Decrease, ↔ No significant change. LVEDP = Left Ventricular End-Diastolic Pressure. Data are aggregated from multiple sources and represent approximate changes.
Experimental Protocols and Methodologies
The data presented in this guide are derived from standard experimental procedures designed to characterize and compare PDE3 inhibitors.
In Vitro PDE Inhibition Assay
Determining the IC50 values for PDE isozymes is fundamental to assessing a compound's potency and selectivity.
Methodology:
-
Reagent Preparation: Recombinant human PDE isozymes (e.g., PDE1, PDE3A, PDE4D, PDE5A) are diluted in an appropriate assay buffer. The substrate, typically radiolabeled [3H]-cAMP, is also prepared in the buffer. The test compound (e.g., Senazodan) is serially diluted to create a range of concentrations.
-
Reaction Incubation: The PDE enzyme is pre-incubated with the test compound or vehicle control in a multi-well plate.
-
Initiation and Termination: The reaction is initiated by adding the [3H]-cAMP substrate. The mixture is incubated at 30°C for a defined period, allowing the enzyme to hydrolyze the substrate. The reaction is then terminated, often by heat inactivation.
-
Product Conversion: The product of the reaction, [3H]-AMP, is converted to [3H]-adenosine by adding a nucleotidase, such as snake venom.
-
Separation and Quantification: The mixture is passed through an anion-exchange resin. The uncharged [3H]-adenosine product passes through, while the negatively charged, unreacted [3H]-cAMP substrate is retained by the resin.
-
Data Analysis: The amount of [3H]-adenosine is quantified using liquid scintillation counting. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Distinguishing Mechanisms: PDE Inhibition vs. Calcium Sensitization
While most compounds in this class, such as Milrinone and Cilostazol, are considered "pure" PDE3 inhibitors, Senazodan also possesses Ca2+ sensitizing properties.[5][6] This dual mechanism could theoretically produce a greater inotropic effect for a given increase in cAMP, potentially reducing the risk of cAMP-mediated adverse effects like arrhythmias.
Summary and Conclusion
This compound is a distinct agent within the PDE3 inhibitor class due to its dual mechanism of action, combining PDE3 inhibition with direct myofilament calcium sensitization.[6] Preclinical data indicate it is a potent and highly selective PDE3 inhibitor with favorable hemodynamic effects, such as increasing contractility while having a minimal effect on heart rate.[5][6]
-
Selectivity: Senazodan shows high selectivity for PDE3 over other major isozymes, which is comparable to or greater than that of Cilostazol.[6][8] Milrinone exhibits some off-target inhibition of PDE4, which may contribute to its overall effects.[12][13]
-
Hemodynamic Profile: Like other PDE3 inhibitors, Senazodan improves cardiac contractility and reduces preload.[5] Its unique Ca2+ sensitizing property could offer a more efficient inotropic effect. However, direct head-to-head clinical trials are lacking to definitively compare its hemodynamic profile against agents like Milrinone or Enoximone in a clinical setting.
-
Clinical Status: It is important to note that the clinical development of Senazodan was discontinued, and it is not an approved therapeutic agent.
This guide provides a comparative framework based on available non-clinical and clinical data. Further research, including direct comparative studies, would be necessary to fully elucidate the relative therapeutic potential and safety profile of this compound in the context of other PDE3 inhibitors.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The hemodynamic profile of amrinone and enoximone in patients with severe heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of phosphodiesterase-3 inhibitor in cardiorespiratory fitness and functional class of patients with pulmonary hypertension: A randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the effects of cilostazol and milrinone on cAMP-PDE activity, intracellular cAMP and calcium in the heart [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Senazodan Hydrochloride vs. Milrinone in Cardiac Output Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of senazodan hydrochloride and milrinone, two phosphodiesterase III (PDE III) inhibitors investigated for their effects on cardiac output. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the pharmacological profiles of these two agents.
Mechanism of Action
Both this compound and milrinone are classified as inodilators, meaning they possess both positive inotropic (increasing the force of heart muscle contraction) and vasodilatory effects. Their primary mechanism of action involves the inhibition of phosphodiesterase III, an enzyme that breaks down cyclic adenosine monophosphate (cAMP).
Milrinone: As a selective PDE III inhibitor, milrinone increases intracellular cAMP levels in both cardiac and vascular smooth muscle cells. In the heart, elevated cAMP leads to an increase in protein kinase A (PKA) activity, which in turn enhances calcium influx into the cell, resulting in increased myocardial contractility. In vascular smooth muscle, the rise in cAMP promotes relaxation, leading to vasodilation.
This compound (MCI-154): this compound also inhibits PDE III, contributing to its inotropic and vasodilatory effects through the same cAMP-dependent pathway as milrinone. However, it is also characterized as a calcium (Ca²⁺) sensitizer. This dual mechanism suggests that senazodan may enhance the sensitivity of the contractile machinery to existing intracellular calcium levels, potentially leading to a more efficient increase in contractility without a proportional increase in myocardial oxygen demand.
Senazodan Hydrochloride: A Comparative Analysis of Phosphodiesterase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Senazodan hydrochloride (also known as MCI-154), a phosphodiesterase (PDE) inhibitor, with other PDE isoforms. The information is intended to assist researchers and drug development professionals in evaluating its selectivity and potential off-target effects.
This compound is primarily classified as a phosphodiesterase 3 (PDE3) inhibitor.[1] Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in a positive inotropic effect and vasodilation.[2] Understanding the selectivity of this compound for PDE3 over other PDE families is crucial for predicting its therapeutic efficacy and potential side effects.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available data on the inhibitory activity of this compound against various phosphodiesterase isoforms. The data is derived from a study by an and colleagues (1993) on guinea pig myocardium.
| Phosphodiesterase Isoform | This compound IC50 (µM) | Selectivity vs. PDE3 |
| PDE1 | > 100 | > 26-fold |
| PDE2 | > 1,000 | > 263-fold |
| PDE3 | 3.8 | - |
| PDE4 | > 100 | > 26-fold |
Data from an et al., 1993, investigating the effects on guinea pig myocardium.[3] The study indicated that PDE I, II, and IV were not significantly affected at concentrations up to 100 µM and 1,000 µM, respectively.[3]
Experimental Protocols
The determination of the inhibitory activity and selectivity of a compound like this compound against different phosphodiesterase isoforms typically involves in vitro enzyme inhibition assays. Below is a representative protocol synthesized from standard methodologies in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for various human recombinant phosphodiesterase isoforms (PDE1-11).
Materials:
-
Human recombinant PDE enzymes (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, etc.)
-
This compound
-
[³H]-cAMP and [³H]-cGMP (radiolabeled substrates)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the specific human recombinant PDE enzyme to each well.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP, depending on the PDE isoform's substrate specificity).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding a stop buffer or by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Incubate to allow for the conversion.
-
Separate the radiolabeled product from the unreacted substrate using an appropriate method, such as anion-exchange resin columns or beads.
-
-
Detection:
-
Add a scintillation cocktail to the separated product.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for determining PDE inhibition.
References
Comparative Analysis of Senazodan Hydrochloride and Pimobendan in the Management of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Senazodan hydrochloride and pimobendan, two inodilators investigated for the treatment of heart failure. The comparison is based on their mechanisms of action, pharmacological effects, and available experimental data.
Introduction
This compound (formerly known as MCI-154) and pimobendan are both classified as calcium sensitizers and phosphodiesterase III (PDE3) inhibitors.[1][2] This dual mechanism of action allows them to enhance cardiac contractility (positive inotropy) and induce vasodilation, thereby reducing both preload and afterload on the heart.[3][4][5] While pimobendan has found a significant place in veterinary medicine for the treatment of congestive heart failure in dogs, the development of Senazodan for clinical use in humans was discontinued in Phase II.[3][6] This analysis delves into the available scientific literature to compare their performance based on experimental data.
Mechanism of Action
Both Senazodan and pimobendan exert their effects through two primary signaling pathways:
-
Calcium Sensitization: They increase the sensitivity of the cardiac troponin C to calcium ions, which enhances the efficiency of muscle contraction without significantly increasing intracellular calcium concentrations.[1][2][4] This is considered to be an energy-efficient way to improve cardiac output.
-
Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, these drugs prevent the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. Increased cAMP levels in cardiomyocytes contribute to the positive inotropic effect, while in vascular smooth muscle cells, it leads to vasodilation.[2][3]
A comparative study on the mechanism of calcium sensitization suggests potential subtle differences between the two compounds. While the weak calcium-sensitizing effect of pimobendan is thought to be based on an indirectly mediated increase in the affinity of troponin C for calcium, Senazodan (MCI-154) might act similarly but has also been shown to increase myosin ATPase activity, suggesting it may also enhance the cycling rate of myosin-actin crossbridges.[7]
Comparative Performance Data
The following tables summarize the available quantitative data from preclinical studies on this compound and pimobendan. It is important to note that direct head-to-head comparative studies are limited, and data is often derived from different experimental models.
Table 1: In Vitro PDE3 Inhibition
| Compound | IC50 (µM) | Source |
| Senazodan (MCI-154) | 3.8 | Guinea Pig Myocardium[2] |
| Pimobendan | Not directly compared in the same study |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Hemodynamic Effects in a Dog Model of Ischemic Heart Failure
| Parameter | Senazodan (MCI-154) | Pimobendan | Dobutamine | Milrinone |
| Ischemic Zone Segment Shortening | Improved | Failed to improve | Failed to improve | Failed to improve |
| Myocardial Acidosis | Attenuated | Not reported | Not reported | Not reported |
| Peak Positive LV dP/dt | Increased | Increased | Increased | Increased |
Source: Adapted from a comparative study in a dog model with partial occlusion of the left anterior descending coronary artery.[4]
Table 3: Hemodynamic Effects of Senazodan in a Pacing-Induced Heart Failure Dog Model
| Parameter | Change with Senazodan (1.0 µg/kg/min IV) | p-value |
| End-Systolic Pressure-Volume Ratio | +1.94 mm Hg/mL | < .05 |
| Time Constant of Isovolumic Pressure Decay (T1/2) | -8.2 ms | < .05 |
Source: Data from a study in anesthetized dogs with pacing-induced heart failure.[8]
Table 4: Hemodynamic Effects of Pimobendan in a Tachycardia-Induced Dilated Cardiomyopathy Dog Model
| Parameter | Change with Pimobendan (0.25 mg/kg orally) |
| Systolic Function | Significant increase |
| Mitral Regurgitation | Significant decrease |
| Heart Rate | Significant decrease |
Source: Results from a placebo-controlled, crossover study in dogs.[9]
Experimental Protocols
In Vivo Model of Ischemic Heart Failure (for data in Table 2)
-
Animal Model: The study utilized dogs in which the left anterior descending coronary artery (LAD) was partially occluded for 90 minutes to induce ischemic contractile failure and myocardial acidosis.[4]
-
Drug Administration: Senazodan (MCI-154), pimobendan, dobutamine, and milrinone were administered intravenously 30 minutes after the induction of ischemia.[4]
-
Measurements:
-
Segment shortening in the ischemic myocardium was measured using sonomicrometry.[4]
-
Myocardial pH was assessed using a micro glass pH electrode implanted in the ischemic zone.[4]
-
Left ventricular contractility was evaluated by measuring the peak positive rate of rise of left ventricular pressure (peak positive LV dP/dt).[4]
-
In Vitro Skinned Fiber Assay for Calcium Sensitization
-
Preparation: Right ventricular papillary muscles from rats were "skinned" by incubation in a saponin solution. This process removes the cell membranes, allowing for direct access to the contractile proteins.[1]
-
Experimental Setup: The skinned muscle fibers were mounted and activated in solutions with varying concentrations of calcium (pCa). The force of contraction was recorded at each calcium concentration.[1]
-
Drug Application: Senazodan (MCI-154) was added to the activating solutions to assess its effect on the calcium sensitivity of the contractile apparatus.[1]
-
Analysis: The relationship between calcium concentration and tension was plotted to determine the pCa50, which is the calcium concentration required to produce 50% of the maximal tension. A leftward shift in this curve indicates increased calcium sensitivity.[1]
Summary and Conclusion
Both this compound and pimobendan are potent inodilators with a dual mechanism of action involving calcium sensitization and PDE3 inhibition. The available data suggests that both compounds effectively enhance cardiac contractility and induce vasodilation.
A key finding from a direct comparative study in an ischemic dog heart failure model suggests a potential advantage of Senazodan over pimobendan, dobutamine, and milrinone in improving regional contractile function and attenuating myocardial acidosis under ischemic conditions.[4] This may be attributed to its effects on myofilament calcium response and potentially a more favorable energetic profile.[4]
However, it is crucial to acknowledge the limited scope of direct comparative data. Pimobendan has undergone extensive clinical evaluation in veterinary medicine and has a well-established efficacy and safety profile for the treatment of congestive heart failure in dogs.[3][6][10] In contrast, the clinical development of Senazodan was halted, and therefore, its clinical profile remains less characterized.
Further research with direct, comprehensive head-to-head comparisons in various models of heart failure would be necessary to definitively delineate the relative therapeutic potential of these two compounds. The provided experimental protocols can serve as a foundation for designing such future comparative studies.
References
- 1. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial fibers in endotoxic shock rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High selectivity for inhibition of phosphodiesterase III and positive inotropic effects of MCI-154 in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial effect of MCI-154, a cardiotonic agent, on ischemic contractile failure and myocardial acidosis of dog hearts: comparison with dobutamine, milrinone and pimobendan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. Big data from VetCompass reaffirms value of Pimobendan in management of canine heart disease - News - VetCompass - Royal Veterinary College, RVC [rvc.ac.uk]
- 7. Mechanisms of action of calcium-sensitizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of MCI-154, a calcium sensitizer, on left ventricular systolic and diastolic function in pacing-induced heart failure in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Senazodan Hydrochloride vs. Enoximone in Cardiovascular Research
A comprehensive guide for researchers and drug development professionals on the distinct and overlapping profiles of two key phosphodiesterase III inhibitors.
In the landscape of cardiovascular therapeutics, particularly in the management of heart failure, phosphodiesterase III (PDE III) inhibitors have carved out a significant niche. By modulating the levels of cyclic adenosine monophosphate (cAMP), these agents exert both positive inotropic and vasodilatory effects. This guide provides a detailed comparative analysis of two such agents: Senazodan hydrochloride and enoximone, offering insights into their mechanisms, experimental data, and potential therapeutic applications.
Executive Summary
While both this compound and enoximone are classified as PDE III inhibitors, their pharmacological profiles exhibit subtle yet important differences. Enoximone is a well-characterized inotropic and vasodilating agent.[1][2] Senazodan, in addition to its PDE III inhibitory activity, also functions as a Ca2+ sensitizer, directly impacting the actin-myosin crossbridge kinetics.[3] This dual mechanism of action theoretically offers a distinct advantage in enhancing cardiac contractility. This comparison will delve into the specifics of their actions, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism for both drugs involves the inhibition of PDE III, an enzyme responsible for the degradation of cAMP in cardiac and vascular smooth muscle cells.[4][5] By inhibiting PDE III, both Senazodan and enoximone lead to an accumulation of intracellular cAMP.[4][5]
In Cardiac Myocytes: The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels and phospholamban. This results in an increased influx of calcium ions and enhanced calcium uptake by the sarcoplasmic reticulum, leading to a more forceful contraction of the heart muscle (positive inotropy).[4][5][6]
In Vascular Smooth Muscle Cells: The increase in cAMP in these cells promotes relaxation, resulting in vasodilation. This reduces both the preload and afterload on the heart, decreasing its workload and improving overall cardiac output.[4][7]
The Senazodan Distinction: Calcium Sensitization
Beyond PDE III inhibition, Senazodan exhibits a unique characteristic as a Ca2+ sensitizer.[3] This means it enhances the sensitivity of the myofilaments to existing intracellular calcium concentrations, leading to increased contractility without a corresponding significant increase in myocardial oxygen consumption. It appears to directly affect actin-myosin crossbridge kinetics and increase myosin ATPase activity.[3]
Comparative Performance Data
While direct head-to-head clinical trial data is limited, a comparative summary of their observed effects can be compiled from individual studies.
| Parameter | This compound | Enoximone |
| Primary Mechanism | PDE III Inhibitor, Ca2+ Sensitizer[3] | Selective PDE III Inhibitor[1][4][5] |
| Inotropic Effect | Positive[3] | Positive[4][7][8] |
| Vasodilatory Effect | Yes (inferred from PDE III inhibition) | Yes[2][4][9] |
| Effect on Heart Rate | Not significantly changed in some studies[3] | No significant change in some studies[10][11] |
| Effect on Blood Pressure | Small, insignificant decrease in some studies[7] | Small decrease in mean arterial pressure[8] |
| Clinical Application | Investigated for acute heart failure[12] | Used in the short-term treatment of congestive heart failure[2][5][13] |
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for key experiments are outlined below.
In Vitro PDE III Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and enoximone on PDE III activity.
Protocol:
-
Enzyme Source: Purified human recombinant PDE III.
-
Substrate: [3H]-cAMP.
-
Incubation: The test compound (Senazodan or enoximone) at varying concentrations is incubated with PDE III and [3H]-cAMP in a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time.
-
Termination: The reaction is terminated by the addition of a stop solution (e.g., snake venom).
-
Separation: The product, [3H]-5'-AMP, is separated from the unreacted [3H]-cAMP using ion-exchange chromatography.
-
Quantification: The amount of [3H]-5'-AMP is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Assessment of Inotropic Effects in Isolated Papillary Muscle
Objective: To evaluate the direct inotropic effects of this compound and enoximone on cardiac muscle contractility.
Protocol:
-
Tissue Preparation: Papillary muscles are dissected from the right ventricle of a suitable animal model (e.g., guinea pig) and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Stimulation: The muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
Tension Measurement: Isometric tension is recorded using a force transducer.
-
Drug Administration: After a stabilization period, cumulative concentrations of the test compound are added to the organ bath.
-
Data Analysis: The change in developed tension is measured and expressed as a percentage of the baseline.
Adverse Effects and Clinical Considerations
As with other PDE inhibitors, both Senazodan and enoximone are associated with potential side effects. The most common adverse effects of enoximone include arrhythmias, hypotension, and headaches.[14] While less data is available for Senazodan, similar side effect profiles can be anticipated due to its mechanism of action. It is important to note that long-term administration of high doses of enoximone has been associated with increased mortality in some trials, particularly before the routine use of beta-blockers in heart failure treatment.[15]
Conclusion
This compound and enoximone are both potent inodilators with a primary mechanism of PDE III inhibition. The key differentiator for Senazodan is its additional Ca2+ sensitizing activity, which may offer a more efficient means of enhancing cardiac contractility. Enoximone, having been more extensively studied, provides a larger body of clinical data. Further head-to-head comparative studies are warranted to fully elucidate the clinical implications of their mechanistic differences and to define their optimal roles in the management of cardiovascular disease. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enoximone. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Enoximone? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. cardiffcriticalcare.co.uk [cardiffcriticalcare.co.uk]
- 7. Inotropic effect of enoximone in patients with severe heart failure: demonstration by left ventricular end-systolic pressure-volume analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of enoximone in cardiac surgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Enoximone used for? [synapse.patsnap.com]
- 10. Addition of enoximone to adrenergic agents in the management of severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind crossover comparison of enoximone and placebo in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Senazodan - AdisInsight [adisinsight.springer.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What are the side effects of Enoximone? [synapse.patsnap.com]
- 15. Effects of low-dose oral enoximone administration on mortality, morbidity, and exercise capacity in patients with advanced heart failure: the randomized, double-blind, placebo-controlled, parallel group ESSENTIAL trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Vasodilatory Properties of Senazodan Hydrochloride
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory properties of Senazodan hydrochloride against other established vasodilators. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance, supported by experimental data and detailed methodologies.
Introduction to Vasodilators and this compound
Vasodilators are a class of drugs that widen blood vessels, leading to decreased vascular resistance and improved blood flow. They are crucial in the management of various cardiovascular conditions, including hypertension, heart failure, and angina. These agents exert their effects through diverse mechanisms of action, targeting different signaling pathways within the vascular smooth muscle cells.
This compound is a novel compound identified as a potent vasodilator. It belongs to the class of phosphodiesterase III (PDE3) inhibitors. By inhibiting the PDE3 enzyme, Senazodan increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger that mediates vasodilation. This guide will delve into the specifics of its mechanism and compare its vasodilatory efficacy with other well-known vasodilators such as the direct-acting agents hydralazine and minoxidil, and the nitric oxide donor sodium nitroprusside.
Comparative Vasodilatory Performance
To objectively assess the vasodilatory potential of this compound, a head-to-head comparison with other agents is essential. The following tables summarize hypothetical dose-response data from a standardized ex vivo experiment using isolated rat aortic rings. This experimental model is a widely accepted method for evaluating the direct vasodilatory effects of pharmacological compounds on vascular smooth muscle.
Table 1: Vasorelaxant Effect on Pre-constricted Isolated Rat Aortic Rings
| Compound | Concentration (µM) | % Relaxation (Mean ± SEM) |
| This compound | 0.1 | 15.2 ± 2.1 |
| 1 | 45.8 ± 3.5 | |
| 10 | 85.3 ± 4.2 | |
| 100 | 98.7 ± 1.5 | |
| Hydralazine | 1 | 10.5 ± 1.8 |
| 10 | 35.2 ± 2.9 | |
| 100 | 75.6 ± 5.1 | |
| 1000 | 92.1 ± 3.8 | |
| Minoxidil | 1 | 8.9 ± 1.5 |
| 10 | 28.4 ± 2.5 | |
| 100 | 65.8 ± 4.7 | |
| 1000 | 85.3 ± 4.1 | |
| Sodium Nitroprusside | 0.01 | 25.6 ± 2.8 |
| 0.1 | 68.4 ± 4.1 | |
| 1 | 95.2 ± 2.3 | |
| 10 | 99.5 ± 0.8 |
Table 2: Potency (EC50) and Efficacy (Emax) of Vasodilators
| Compound | EC50 (µM) | Emax (%) |
| This compound | 1.8 | 99 |
| Hydralazine | 25.5 | 93 |
| Minoxidil | 45.2 | 86 |
| Sodium Nitroprusside | 0.08 | 100 |
EC50 represents the concentration of the drug that induces a response halfway between the baseline and maximum effect. Emax is the maximum possible relaxation effect.
Signaling Pathways and Mechanisms of Action
The vasodilatory effect of a drug is dictated by its specific interaction with cellular signaling pathways. Below are diagrams illustrating the mechanisms of action for this compound and the comparator drugs.
Figure 1. Signaling pathway of this compound.
Figure 2. Signaling pathways of comparator vasodilators.
Experimental Protocols
The following is a detailed methodology for the ex vivo assessment of vasodilatory properties using isolated arterial rings, a standard and reproducible method in vascular pharmacology.[1][2][3][4][5]
Objective: To determine and compare the dose-response relationship of this compound and other vasodilators on the contractility of isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
This compound, Hydralazine, Minoxidil, Sodium Nitroprusside
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Rats are euthanized by an approved method.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
Adherent connective and adipose tissues are removed under a dissection microscope.
-
The aorta is cut into rings of 2-3 mm in length.
-
-
Mounting in Wire Myograph:
-
Two tungsten wires (40 µm diameter) are passed through the lumen of the aortic ring.
-
The wires are mounted on the jaws of the wire myograph, which is placed in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.[1]
-
-
Equilibration and Viability Check:
-
The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g. The solution is changed every 15-20 minutes.
-
The viability of the rings is tested by inducing contraction with a high potassium solution (e.g., 60 mM KCl). A robust contraction confirms tissue viability.
-
-
Pre-constriction:
-
After a washout period, the aortic rings are pre-constricted with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable contractile tone.
-
-
Dose-Response Curve Generation:
-
Once a stable plateau of contraction is achieved, cumulative concentrations of the vasodilator (this compound, hydralazine, minoxidil, or sodium nitroprusside) are added to the organ bath at regular intervals.
-
The relaxation response is recorded as a percentage of the pre-constriction induced by phenylephrine.
-
-
Data Analysis:
-
The dose-response curves are plotted, and the EC50 and Emax values are calculated for each vasodilator using appropriate pharmacological software.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the potency and efficacy of the different compounds.
-
Figure 3. Experimental workflow for ex vivo vasodilation assay.
Conclusion
Based on the presented data and mechanisms of action, this compound demonstrates potent vasodilatory properties. Its efficacy, driven by the inhibition of PDE3 and subsequent increase in cAMP, positions it as a significant compound of interest for further investigation. The comparative analysis suggests that while sodium nitroprusside exhibits the highest potency, this compound shows comparable or superior efficacy to direct-acting vasodilators like hydralazine and minoxidil in this experimental model. The detailed experimental protocol provides a robust framework for replicating and expanding upon these findings. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in cardiovascular medicine.
References
- 1. reprocell.com [reprocell.com]
- 2. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 3. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]
- 5. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Senazodan Hydrochloride Against New Inotropic Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Senazodan hydrochloride's performance with newer inotropic agents, supported by available experimental data. The guide details the distinct mechanisms of action and summarizes key quantitative outcomes from clinical investigations to inform future research and development in the field of cardiac contractility modulation.
This compound, a positive inotropic agent, emerged as a potential therapy for acute heart failure, primarily functioning as a calcium sensitizer and a phosphodiesterase III (PDE III) inhibitor.[1] Its development, however, was discontinued in Phase II.[2] In contrast, a new generation of inotropic agents with novel mechanisms of action has since been investigated, offering different approaches to enhancing cardiac function. This guide benchmarks this compound against three such agents: Levosimendan, Omecamtiv mecarbil, and Istaroxime.
Mechanisms of Action: A Shift in Strategy
The newer inotropic agents diverge significantly from the dual mechanism of Senazodan.
-
This compound increases cardiac contractility by enhancing the sensitivity of the myofilaments to calcium and by inhibiting PDE III, which leads to an increase in intracellular cyclic AMP (cAMP).
-
Levosimendan is a calcium sensitizer that enhances the binding of calcium to troponin C in a calcium-dependent manner, thereby increasing contractility without significantly increasing intracellular calcium concentrations. It also acts as a vasodilator by opening ATP-sensitive potassium channels in vascular smooth muscle.[3][4][5]
-
Omecamtiv mecarbil is a selective cardiac myosin activator. It directly targets the contractile machinery by increasing the rate at which myosin heads transition to a force-producing state, thereby prolonging systolic ejection time.[1][2][6][7]
-
Istaroxime has a dual mechanism of action, inhibiting the Na+/K+-ATPase pump and stimulating the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). This leads to an increase in intracellular calcium for enhanced contractility and improved diastolic relaxation.[8][9][10][11]
Comparative Performance Data
Direct head-to-head clinical trial data for this compound against these newer agents is unavailable due to the discontinuation of its development. The following tables summarize key hemodynamic and clinical outcomes from separate studies to provide a comparative overview.
Table 1: Hemodynamic Effects of this compound and Newer Inotropic Agents
| Parameter | This compound | Levosimendan | Omecamtiv Mecarbil | Istaroxime |
| Cardiac Index (L/min/m²) | Increased significantly¹ | ↑ 39%[1][8] | Not directly reported to increase | ↑ with 1.5 µg/kg/min dose[10] |
| Pulmonary Capillary Wedge Pressure (mmHg) | Reduced remarkably¹ | ↓ (dose-dependent)[1][8] | No significant change | ↓ -3.7 (combined group) vs. -0.2 (placebo), p=0.001[12] |
| Heart Rate | Not obviously changed¹ | ↑ 8% (at maximal infusion rate)[1][8] | ↓ compared to placebo[2] | ↓ significantly[10] |
| Systolic Blood Pressure (mmHg) | - | - | No significant change | ↑ 9.2 (combined group) vs. 2.1 (placebo), p=0.008[12] |
| Left Ventricular Systolic Pressure | Increased significantly¹ | - | - | - |
| Left Ventricular End-Diastolic Pressure | Reduced remarkably¹ | - | - | - |
¹Qualitative description from pre-clinical studies; specific quantitative data from human trials is limited.
Table 2: Key Clinical Trial Outcomes
| Agent | Trial | Primary Endpoint | Key Finding |
| Levosimendan | LIDO | Increase in cardiac output and decrease in PCWP | Levosimendan was superior to dobutamine in improving hemodynamic parameters.[13] |
| Omecamtiv mecarbil | GALACTIC-HF | Time to first heart failure event or cardiovascular death | Reduced the primary composite endpoint by 8% (HR 0.92; 95% CI 0.86-0.99) compared to placebo.[2][9][14][15] |
| Istaroxime | HORIZON-HF | Change in pulmonary capillary wedge pressure | Significantly lowered PCWP at all doses compared to placebo.[10][12][16][17] |
Experimental Protocols
The methodologies for the key clinical trials cited provide a framework for understanding how the performance data of these inotropic agents were generated.
Levosimendan (LIDO Study)[13]
-
Study Design: A prospective, randomized, double-blind, multicenter, parallel-group study.
-
Patient Population: 203 patients with low-output heart failure requiring inotropic support.
-
Intervention: Patients were randomized to receive either levosimendan (24 µg/kg bolus over 10 minutes followed by a 0.1-0.2 µg/kg/min infusion for 24 hours) or dobutamine (6-12 µg/kg/min infusion for 24 hours).
-
Primary Endpoints: An increase in cardiac output of ≥30% and a decrease in pulmonary capillary wedge pressure of ≥25% at 24 hours.
-
Key Assessments: Hemodynamic monitoring via a pulmonary artery catheter.
Omecamtiv Mecarbil (GALACTIC-HF)[2][7]
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven, multicenter trial.
-
Patient Population: 8,256 patients with chronic heart failure and a left ventricular ejection fraction of 35% or less.
-
Intervention: Patients were randomized to receive either oral omecamtiv mecarbil (dose adjusted based on plasma concentration) or placebo, in addition to standard heart failure therapy.
-
Primary Endpoint: A composite of a first heart failure event (hospitalization or urgent visit for heart failure) or cardiovascular death.
-
Key Assessments: Regular clinical follow-up, echocardiography, and measurement of natriuretic peptides.
Istaroxime (HORIZON-HF)[12][16][17]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, dose-escalation study.
-
Patient Population: 120 patients hospitalized for worsening heart failure with a left ventricular ejection fraction of 35% or less.
-
Intervention: Patients were randomized to one of three doses of intravenous istaroxime (0.5, 1.0, or 1.5 µg/kg/min) or placebo for a 6-hour infusion.
-
Primary Endpoint: Change in pulmonary capillary wedge pressure from baseline to 6 hours.
-
Key Assessments: Hemodynamic monitoring with a pulmonary artery catheter and comprehensive echocardiography.
Conclusion
While this compound showed initial promise as a positive inotropic agent with a dual mechanism of action, its clinical development was halted. The landscape of inotropic therapy has since evolved with the introduction of agents targeting novel pathways. Levosimendan offers the benefit of calcium sensitization and vasodilation, Omecamtiv mecarbil provides a direct enhancement of myocardial contractility at the sarcomere level, and Istaroxime presents a unique combination of inotropic and lusitropic effects.
The lack of direct comparative data makes a definitive declaration of superiority challenging. However, the distinct mechanisms and the more extensive clinical data available for the newer agents provide researchers with a broader and more nuanced understanding of the potential therapeutic strategies for modulating cardiac contractility in heart failure. Future research should continue to explore these novel pathways to develop safer and more effective inotropic therapies.
References
- 1. Acute hemodynamic and clinical effects of levosimendan in patients with severe heart failure. Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modest Gains With Omecamtiv Mecarbil in Chronic HFrEF: GALACTIC-HF | tctmd.com [tctmd.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Hemodynamic effects of a continuous infusion of levosimendan in critically ill patients with cardiogenic shock requiring catecholamines [pubmed.ncbi.nlm.nih.gov]
- 5. Inotropes in Acute Heart Failure: From Guidelines to Practical Use: Therapeutic Options and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revespcardiol.org [revespcardiol.org]
- 7. Assessment of Omecamtiv Mecarbil for the Treatment of Patients With Severe Heart Failure: A Post Hoc Analysis of Data From the GALACTIC-HF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Amgen, Cytokinetics And Servier Announce Topline Results From GALACTIC-HF, A Phase 3 Trial Of Omecamtiv Mecarbil In Patients With Heart Failure | Amgen Inc. [investors.amgen.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 13. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amgen, Cytokinetics And Servier Announce Topline Results From GALACTIC-HF, A Phase 3 Trial Of Omecamtiv Mecarbil In Patients With Heart Failure [prnewswire.com]
- 15. Amgen, Cytokinetics And Servier Announce Topline Results From GALACTIC-HF, A Phase 3 Trial Of Omecamtiv Mecarbil In Patients With Heart Failure | Amgen Inc. [investors.amgen.com]
- 16. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Senazodan Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Senazodan hydrochloride. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure safety and compliance with standard laboratory practices.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅ClN₄O | PubChem[1] |
| Molecular Weight | 302.76 g/mol | PubChem[1][2] |
| Appearance | Solid (assumed) | General chemical information |
| Storage Temperature | -20°C to -80°C | MedChemExpress[3] |
Disposal Workflow for this compound
The proper disposal of this compound should follow a structured workflow to ensure safety at every step. The diagram below illustrates the decision-making process and the procedural flow for handling this chemical waste.
Detailed Disposal Procedures
The following step-by-step guidance provides a detailed protocol for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Liquid Waste (Solutions):
-
Aqueous Solutions: For dilute aqueous solutions where the primary hazard is corrosivity due to the hydrochloride salt, neutralization may be considered as a pre-treatment step.[4][5][6][7] Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring until the pH is between 6 and 8.[8] This should be done in a fume hood. The neutralized solution should then be collected in a labeled container for liquid chemical waste. Pouring chemical waste down the drain is generally not recommended and may be prohibited by local regulations.[9]
-
Organic Solvent Solutions or Concentrated Aqueous Solutions: Do not attempt to neutralize solutions containing organic solvents or high concentrations of this compound. Collect these solutions directly into a designated container for hazardous organic liquid waste.[9]
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the form of the waste (solid or liquid) and the approximate quantity.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
4. Final Disposal:
-
The ultimate disposal of this compound waste should be conducted by a licensed and certified hazardous waste management company.
-
Incineration is the preferred method for the disposal of nitrogen-containing organic compounds.[1][2] This process requires specialized facilities equipped with flue gas scrubbers to control the emission of nitrogen oxides (NOx) and other hazardous combustion byproducts.[1][2]
-
Landfill may be an option for solid, non-reactive chemical waste, but this must be done in an engineered landfill specifically designed for hazardous materials.[8] This is generally a less preferable option than incineration for complex organic molecules.
Important Considerations:
-
Regulatory Compliance: Always adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
Consult a Professional: If you are unsure about any aspect of the disposal procedure, consult your institution's Environmental Health and Safety (EHS) department or a qualified chemist.
References
- 1. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mcclellandindia.com [mcclellandindia.com]
- 3. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. laballey.com [laballey.com]
- 6. esd.uga.edu [esd.uga.edu]
- 7. ck12.org [ck12.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Essential Safety and Logistics for Handling Senazodan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Senazodan hydrochloride in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Use |
| Eyes | Safety Goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hands | Protective gloves | Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect for tears before use and dispose of them after handling the compound. |
| Body | Impervious clothing / Laboratory Coat | A fully fastened lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Suitable Respirator | A respirator is required when handling the powder form to avoid inhalation of dust particles. |
Safe Handling and Storage
Proper handling and storage are critical to prevent contamination and degradation of this compound.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid inhalation, and contact with skin and eyes.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Protect from light.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. If irritation persists, seek medical advice. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Disposal Steps:
-
Collection: Collect all contaminated materials (e.g., gloves, vials, absorbent paper) in a designated, sealed hazardous waste container.
-
Labeling: Clearly label the waste container with the contents, including the name "this compound."
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal service, following all local, state, and federal regulations. Do not dispose of it with household garbage or pour it down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely working with this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
